molecular formula C20H34O8 B606191 Bis-Propargyl-PEG7 CAS No. 1351373-46-0

Bis-Propargyl-PEG7

Cat. No.: B606191
CAS No.: 1351373-46-0
M. Wt: 402.48
InChI Key: VVUXHSSWSXTRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-Propargyl-PEG7 is a specialized homo-bifunctional crosslinker engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "Click Chemistry" reaction. Its structure features two terminal propargyl groups, enabling the efficient and sequential conjugation of two azide-bearing molecules to form stable triazole linkages. This reaction is highly valued in bioconjugation for its selectivity, high yield, and bioorthogonality, allowing for the linkage of complex molecules in demanding environments like living cells. The incorporation of a hydrophilic polyethylene glycol (PEG) spacer with seven repeating units is a critical design feature that significantly enhances the compound's solubility in aqueous media. This makes this compound an ideal linker for biological applications, as it can improve the stability and bioavailability of the resulting conjugates and reduce aggregation. In research, it is instrumental in creating precisely defined structures, such as protein-protein conjugates, antibody-drug conjugates (ADCs), and peptide cyclization. It also facilitates the synthesis of complex architectures like "superlectins" with mixed specificities and the site-specific labeling of biomolecules for imaging and diagnostic assays, providing researchers with a powerful tool for modular assembly in chemical biology and drug development .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUXHSSWSXTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-Propargyl-PEG7: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bis-Propargyl-PEG7, a homobifunctional crosslinker, for researchers, scientists, and drug development professionals. It details the chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of experimental workflows.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based linker containing two terminal propargyl groups.[1] The propargyl groups serve as reactive handles for click chemistry, allowing for the covalent linkage of molecules functionalized with azides.[2] The central PEG7 chain is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous media.[2]

Chemical Structure:

IUPAC Name: 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne[3]

SMILES Code: C#CCOCCOCCOCCOCCOCCOCCOCC#C[3]

Quantitative data for this compound is summarized in the table below.

PropertyValueReference(s)
CAS Number 400775-35-1[3]
Molecular Formula C₁₈H₃₀O₇[2]
Molecular Weight 358.43 g/mol [2]
Exact Mass 358.1992[3]
Purity ≥98%[2]
Appearance Colorless to light yellow oil or solid[4]
Solubility Soluble in DMSO, DMF, DCM, and water[3][4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment[2]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several areas of research and drug development, primarily leveraging the efficiency and specificity of click chemistry.

  • Bioconjugation and Crosslinking: The two terminal alkyne groups allow for the crosslinking of two azide-containing molecules, such as proteins, peptides, or nucleic acids, to form well-defined conjugates.[5]

  • PROTAC Synthesis: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[7]

  • Hydrogel Formation: This linker can be reacted with multi-azide crosslinkers to form biocompatible hydrogels.[8][9] These hydrogels have applications in drug delivery, tissue engineering, and 3D cell culture.[8][9]

  • Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to introduce alkyne groups.[10] These functionalized nanoparticles can then be conjugated with azide-containing targeting ligands, imaging agents, or therapeutic molecules.[10]

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[11]

Experimental Protocols

The following are detailed protocols for the use of this compound in common applications. These should be considered as a starting point and may require optimization for specific molecules and experimental conditions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the crosslinking of two azide-containing molecules using this compound.

Materials:

  • This compound

  • Azide-containing molecule 1 (Molecule A-N₃)

  • Azide-containing molecule 2 (Molecule B-N₃)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for bioconjugation)

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)

  • Degassed deionized water or buffer

Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

  • Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

  • Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water).

Reaction Procedure:

  • In a reaction vial, combine Molecule A-N₃ and Molecule B-N₃ in the desired molar ratio in the chosen solvent.

  • Add this compound to the mixture. A 1:1:1 molar ratio is a common starting point for crosslinking.

  • If using a ligand, add THPTA to the reaction mixture (typically 5 equivalents relative to CuSO₄).

  • Initiate the reaction by adding the CuSO₄ solution (final concentration typically 1-5 mM) followed by the freshly prepared Sodium Ascorbate solution (final concentration typically 5-10 mM).[5]

  • Seal the reaction vial and stir at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.[7]

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.[12]

  • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol for Hydrogel Formation

This protocol outlines the formation of a hydrogel using this compound and a multi-azide crosslinker.

Materials:

  • This compound

  • Multi-azide crosslinker (e.g., a 4-arm PEG-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of this compound in PBS (e.g., 10% w/v).

  • Prepare a stock solution of the multi-azide crosslinker in PBS to achieve a 1:1 molar ratio of alkyne to azide groups.

  • In a suitable mold, combine the this compound solution and the multi-azide crosslinker solution.

  • Initiate gelation by adding CuSO₄ solution (final concentration ~1-5 mM) followed by freshly prepared Sodium Ascorbate solution (final concentration ~10-50 mM).[13]

  • Mix the solution thoroughly but gently.

  • Allow the mixture to stand at room temperature for gelation to occur. Gelation time can vary from minutes to an hour.[8]

  • Once formed, the hydrogel can be washed with PBS to remove unreacted components and the copper catalyst.[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.

G General Workflow for CuAAC Crosslinking reagent_prep Reagent Preparation (this compound, Azide Molecules, Catalyst) reaction_setup Reaction Setup (Combine reactants in solvent) reagent_prep->reaction_setup reaction_init Reaction Initiation (Add CuSO4 and Sodium Ascorbate) reaction_setup->reaction_init incubation Incubation (Stir at room temperature for 1-4 hours) reaction_init->incubation purification Purification (SEC or RP-HPLC) incubation->purification characterization Characterization (LC-MS, NMR) purification->characterization

General workflow for a CuAAC crosslinking reaction.

G PROTAC Synthesis Workflow cluster_0 Ligand-Linker Synthesis cluster_1 Final PROTAC Assembly ligand1 POI Ligand-Azide cuac1 CuAAC Reaction 1 ligand1->cuac1 linker This compound linker->cuac1 intermediate POI Ligand-PEG7-Propargyl cuac1->intermediate cuac2 CuAAC Reaction 2 intermediate->cuac2 ligand2 E3 Ligase Ligand-Azide ligand2->cuac2 protac Final PROTAC cuac2->protac

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-Propargyl-PEG7, a homobifunctional crosslinker. This reagent is valuable in bioconjugation and drug delivery due to its two terminal propargyl groups, which can react with azide-containing molecules via copper-catalyzed azide-alkyne "click" chemistry.[1][2][3] The central heptaethylene glycol (PEG7) spacer enhances aqueous solubility.[1][2]

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the double deprotonation of heptaethylene glycol (PEG7-diol) to form a dialkoxide, which then undergoes nucleophilic substitution with a propargyl halide.

Reaction Scheme:

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Heptaethylene glycol (PEG7-diol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% in toluene is common)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol (1 equivalent) to a flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.4 equivalents) portion-wise over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Propargylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (3.0 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[4]

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.[4]

  • Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Several side reactions can occur, potentially lowering the yield and complicating purification. Common impurities include:

  • Unreacted Heptaethylene Glycol: Incomplete reaction will leave the starting PEG material.[5]

  • Mono-propargylated PEG7: If the reaction does not go to completion, this will be a significant byproduct.

  • Elimination Products: The base can induce the elimination of propargyl bromide, leading to allene and related oligomers.[4]

To mitigate these, ensure anhydrous conditions, use a slight excess of the base and propargyl bromide, and allow for sufficient reaction time.[4]

Purification of this compound

A multi-step purification strategy is recommended to achieve high purity.[5] This typically involves initial purification by flash column chromatography followed by a final polishing step with High-Performance Liquid Chromatography (HPLC).[5][6]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity will need to be optimized based on TLC analysis.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried sample onto the column.

    • Elute with the gradient mobile phase, starting with a lower polarity and gradually increasing it.

    • Collect fractions and analyze them by Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent.[5]

RP-HPLC is often used as a final step to achieve high purity.[6][7]

  • Column: A C18 reversed-phase column is a good starting point.[7]

  • Mobile Phase:

    • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[7]

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.[7]

  • Procedure:

    • Dissolve the partially purified product in a small amount of the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30-60 minutes.[8]

    • Collect fractions corresponding to the product peak.

    • Combine the pure fractions and remove the solvent, often by lyophilization, to obtain the final product.[8]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C NMR are crucial for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃).[9]

  • Expected ¹H NMR Signals:

    • A triplet corresponding to the terminal alkyne protons (-C≡C-H ).

    • A doublet for the methylene protons adjacent to the alkyne (-O-CH₂ -C≡CH).

    • A complex multiplet for the PEG backbone protons (-O-CH₂CH₂ -O-).

Mass spectrometry is used to confirm the molecular weight of the product.[9] Electrospray Ionization (ESI) is a suitable technique for this type of molecule.[9]

  • Expected Molecular Weight: The molecular formula for this compound is C₁₈H₃₀O₇, with a molecular weight of 358.43 g/mol .[1] The mass spectrum will likely show the sodium adduct [M+Na]⁺.

HPLC is the primary method for assessing purity.[10]

  • Purity Calculation: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 400775-35-1[1]
Molecular Formula C₁₈H₃₀O₇[1]
Molecular Weight 358.43 g/mol [1]
Appearance Liquid[11]
Purity >95% (typical)[1]

Table 2: Summary of Analytical Characterization

TechniquePurposeExpected Outcome
¹H NMR Structural ConfirmationSignals corresponding to alkyne, propargylic, and PEG protons.
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationPeak corresponding to [M+Na]⁺ at m/z ~381.4.
RP-HPLC Purity AssessmentA single major peak with purity >95%.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_final_purification Final Purification & Analysis A Heptaethylene Glycol C Crude this compound A->C Williamson Ether Synthesis B NaH, Propargyl Bromide in Anhydrous THF D Quenching (NH4Cl) C->D E Liquid-Liquid Extraction D->E F Flash Column Chromatography E->F G Partially Purified Product F->G H RP-HPLC G->H I Pure this compound H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway reagents Reactants: Heptaethylene Glycol Propargyl Bromide Sodium Hydride reaction Williamson Ether Synthesis (SN2 Reaction) reagents->reaction product Product: This compound reaction->product

Caption: Core reaction pathway for this compound synthesis.

References

Bis-Propargyl-PEG7: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Bis-Propargyl-PEG7, a homobifunctional crosslinker integral to modern bioconjugation strategies. Its utility in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is predicated on its ability to covalently link two azide-containing molecules through a stable and biocompatible polyethylene glycol (PEG) spacer.

Core Principles and Mechanism of Action

This compound possesses two terminal propargyl groups, which are essentially terminal alkynes. These alkyne functionalities are the reactive handles that participate in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The primary mechanism of action for this compound in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3]

In this reaction, the terminal alkyne of this compound reacts with an azide-modified molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This triazole linkage is highly stable and resistant to hydrolysis.[5] The reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[5][6]

An alternative, catalyst-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . While this compound itself contains a terminal alkyne and is thus primarily used in CuAAC, the principles of SPAAC are relevant in the broader context of click chemistry. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[7][8][9]

The seven-unit PEG spacer of this compound imparts several advantageous properties to the resulting bioconjugate. It increases hydrophilicity and solubility in aqueous media, which can be crucial when working with hydrophobic molecules.[2][3] Furthermore, the PEG chain can enhance the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, leading to reduced renal clearance and an extended circulation half-life.[5]

Key Applications in Bioconjugation

The unique properties of this compound make it a versatile tool in various research and development areas:

  • PROTAC Synthesis: It can serve as a central linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, both functionalized with azides, to form a PROTAC. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex required for target protein degradation.[10][11]

  • Homodimer Formation: Its symmetrical structure allows for the straightforward synthesis of homodimers of peptides, proteins, or small molecules.[6][11]

  • Crosslinking Studies: This linker can be used to crosslink two different biomolecules within a complex to investigate their proximity and interactions.[11]

  • Drug Delivery Systems: It can be used to attach targeting moieties to drug carriers or nanoparticles.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, including stoichiometry and buffer composition, is recommended for each specific application.

Protocol 1: Two-Step Sequential Bioconjugation

This protocol is recommended when linking two different azide-containing molecules to the this compound linker to minimize the formation of homodimers.[6]

Step 1: Conjugation of the First Azide-Containing Molecule (Molecule A)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent like DMSO.[10]

    • Prepare a stock solution of Azide-Molecule A in a compatible buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[6]

    • Prepare a 200 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.[5]

    • Prepare a fresh 100 mM stock solution of a reducing agent like sodium ascorbate in deionized water.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine Azide-Molecule A and a molar excess of Bis-Propargyl-PEG13 (e.g., 1:10 molar ratio) in a degassed buffer (e.g., PBS, pH 7.4).[6] The excess linker drives the reaction towards the mono-conjugated product.

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ and then sodium ascorbate.[5]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[6][10]

  • Purification:

    • Purify the mono-conjugated product using size-exclusion chromatography (SEC) to remove excess this compound and other reagents.[6]

Step 2: Conjugation of the Second Azide-Containing Molecule (Molecule B)

  • Reaction Setup:

    • Combine the purified mono-conjugated product from Step 1 with the second azide-containing molecule (Molecule B) in a degassed buffer.

    • Add the THPTA ligand.

    • Initiate the reaction by adding CuSO₄ and then sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final heterodimeric conjugate using a suitable chromatographic method (e.g., SEC, RP-HPLC).[6][12]

Protocol 2: One-Pot Symmetrical Bioconjugation

This protocol is suitable for creating homodimers where two identical azide-containing molecules are linked by this compound.[6]

  • Reagent Preparation: Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in a 2:1 molar ratio in a degassed buffer.[6]

    • Add the THPTA ligand.

    • Initiate the reaction by adding CuSO₄ and then sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[6]

  • Purification: Purify the final homodimeric conjugate using a suitable chromatographic method.[6]

Quantitative Data

The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants, the copper source, the ligand, and the reducing agent. The following table summarizes typical concentration ranges for a bioconjugation reaction using a bis-propargyl-PEG linker. Note that these are representative values and may require optimization for specific applications.[10]

Reactant/ReagentTypical ConcentrationNotes
Azide-functionalized Molecule10 µM - 1 mMOptimal concentration depends on the specific molecule.
This compound1.2 to 1.5 equivalentsA slight molar excess is often used to drive the reaction.[5]
Copper(II) Sulfate (CuSO₄)50 - 250 µMThe source of the copper(I) catalyst after reduction.[12]
Ligand (e.g., THPTA)1-5 mMA 5-fold excess relative to CuSO₄ is recommended.[10][13]
Sodium Ascorbate1-5 mMA 5-10 fold excess relative to CuSO₄ is common.[5][10]
Reaction Time 1 - 4 hours Reaction progress can be monitored by LC-MS.[5]
Temperature Room Temperature

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_product Product Azide Azide-Molecule (R1-N3) Triazole Stable Triazole Linkage (R1-Triazole-PEG7-Triazole-R2) Azide->Triazole Alkyne This compound (HC≡C-PEG7-C≡CH) Alkyne->Triazole CuSO4 CuSO4 (Copper(II)) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate CuI->Alkyne Forms Copper Acetylide Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Start Start: Azide-Modified Molecule & this compound Reaction CuAAC Reaction (Click Chemistry) Start->Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization FinalProduct Final Bioconjugate Characterization->FinalProduct

Caption: General workflow for bioconjugation using this compound.

References

The Role of the PEG7 Spacer in Enhancing Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of polyethylene glycol (PEG) linkers, particularly the heptaethylene glycol (PEG7) spacer, has become a pivotal strategy in modern drug development to enhance the aqueous solubility and overall physicochemical properties of therapeutic molecules. This guide delves into the technical aspects of the PEG7 spacer, offering insights for researchers, scientists, and drug development professionals. We will explore its impact on solubility, detail relevant experimental protocols, and visualize its role in key biological and experimental workflows.

Impact of PEG Spacers on Physicochemical Properties

The introduction of PEG chains, including PEG7, into a molecule can significantly alter its properties. The ether oxygens in the PEG chain can form hydrogen bonds with water, which helps to disrupt the crystal lattice of the compound and improve its interaction with aqueous environments. This modification is particularly crucial for complex hydrophobic molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where poor solubility can hinder development and therapeutic efficacy.

A key advantage of using PEG spacers is the ability to fine-tune a molecule's properties. The length of the PEG chain is a critical parameter; longer chains generally lead to increased hydrophilicity and solubility. However, this must be balanced, as excessive length can sometimes negatively impact cell permeability and binding affinity. The PEG7 spacer often represents an optimal balance for many applications, providing a significant boost in solubility without compromising other essential functions.

Quantitative Analysis of PEGylation on Solubility

The following table summarizes the observed effects of incorporating PEG spacers on the solubility and lipophilicity of various compounds, as documented in scientific literature.

Compound ClassModificationAqueous SolubilityLogP/LogDPermeabilityReference
PROTACsIntroduction of a PEG spacerGenerally increasedGenerally decreasedCan be modulated by PEG length
Small Molecule InhibitorsAddition of a PEG tailOften enhancedTypically loweredVariable
PeptidesConjugation with PEGSignificantly improvedReducedMay decrease or increase depending on context

Note: Specific quantitative values are highly dependent on the parent molecule and the specific assay conditions.

Experimental Protocols

Accurately assessing the impact of a PEG7 spacer requires robust experimental methodologies. Below are detailed protocols for the synthesis of a PEGylated compound and the subsequent evaluation of its aqueous solubility.

General Protocol for Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a ligand for an E3 ligase and a target protein with a PEG7 linker.

Materials:

  • E3 Ligase Ligand (with a reactive handle, e.g., an amine or carboxylic acid)

  • Target Protein Ligand (with a complementary reactive handle)

  • PEG7 linker with appropriate terminal functional groups (e.g., N-hydroxysuccinimide [NHS] ester and a protected amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., trifluoroacetic acid [TFA] for Boc-protected amines)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Step 1: First Coupling Reaction: Dissolve the E3 ligase ligand and the PEG7 linker in an appropriate solvent like DMF. Add coupling reagents and stir at room temperature for several hours to form an amide bond.

  • Step 2: Purification: Purify the resulting conjugate using reverse-phase HPLC to isolate the PEGylated E3 ligand.

  • Step 3: Deprotection: Remove the protecting group from the other end of the PEG7 linker (e.g., using TFA to remove a Boc group).

  • Step 4: Second Coupling Reaction: Couple the deprotected, PEGylated E3 ligand with the target protein ligand using similar coupling conditions as in Step 1.

  • Step 5: Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to ensure high purity for subsequent assays.

Protocol for Kinetic Solubility Assay using Nephelometry

This protocol describes a common method to determine the aqueous solubility of a compound.

Materials:

  • Test Compound (e.g., PEG7-containing molecule)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nephelometer

  • 96-well plates

Procedure:

  • Step 1: Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Step 2: Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Step 3: Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution into a 96-well plate containing PBS (e.g., 198 µL) to create a final DMSO concentration of 1%.

  • Step 4: Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for precipitation of the compound if it exceeds its solubility limit.

  • Step 5: Nephelometry Reading: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex roles of PEG7 spacers in both biological and experimental contexts.

PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein degradation machinery. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The PEG7 spacer acts as the linker connecting the two ends of the PROTAC, and its properties, including its contribution to solubility, are critical for the formation and stability of this ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Binds PROTAC PROTAC (with PEG7 Spacer) PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Mechanism of action for a PROTAC utilizing a PEG7 spacer.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical flow of the kinetic solubility assay described in the protocol section. This workflow is a standard method for evaluating how modifications, such as the addition of a PEG7 spacer, impact a compound's solubility.

Solubility_Workflow A Prepare Compound Stock in 100% DMSO B Perform Serial Dilutions in DMSO A->B C Add Dilutions to Aqueous Buffer (PBS) B->C D Incubate at Room Temp (e.g., 2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Limit (Precipitation Point) E->F

Caption: Workflow for a kinetic solubility assay using nephelometry.

An In-depth Technical Guide to Bis-Propargyl-PEG7 for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Click Chemistry and PEGylation

In the realms of bioconjugation, drug delivery, and materials science, the ability to efficiently and specifically link molecular components is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed in complex biological environments without interfering with native biochemical processes.[1][2] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between a terminal alkyne and an azide.[3][4] This reaction's simplicity, reliability, and compatibility with aqueous environments have made it an indispensable tool.[5]

Parallel to the rise of click chemistry, Polyethylene Glycol (PEG) has become a gold standard for modifying therapeutics and biomolecules.[6][7] The process of covalently attaching PEG chains, known as PEGylation, enhances the solubility, stability, and circulation half-life of molecules while reducing their immunogenicity.[8][9]

This guide focuses on Bis-Propargyl-PEG7 , a homobifunctional linker that embodies the synergy between these two powerful technologies. By possessing two terminal alkyne (propargyl) groups separated by a hydrophilic seven-unit PEG spacer, this reagent offers a versatile platform for crosslinking, tethering, and building complex molecular architectures with precision and control.[10][11]

Core Concepts and Properties of this compound

This compound is a chemical crosslinker designed for facile conjugation via click chemistry.[11] Its structure consists of a central PEG chain with seven ethylene glycol units, capped at both ends by propargyl groups.

Structural Components and Their Functions:

  • Propargyl Groups (-C≡CH): These two terminal alkyne functionalities are the reactive handles for the CuAAC click reaction. They react specifically with azide-containing molecules to form a highly stable 1,2,3-triazole ring.[10][12]

  • PEG7 Spacer (-(CH₂CH₂O)₇-): The polyethylene glycol chain is a critical component that confers several advantageous properties. Its hydrophilicity increases the aqueous solubility of the linker and any resulting conjugate.[11] The flexible chain also provides a defined spatial separation between the two molecules being linked, which can be crucial for maintaining their biological activity.[6]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne[11]
Molecular Formula C₁₈H₃₀O₇[11]
Molecular Weight 358.43 g/mol [11]
Appearance Colorless to light yellow oil or solid
Solubility Soluble in water and most organic solvents[11]
Reactive Groups 2 x Terminal Alkyne (Propargyl)[10]
Purity Typically >95%[11]

Experimental Protocols and Methodologies

This section provides detailed protocols for the synthesis of this compound and its application in a typical click chemistry crosslinking reaction.

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound is commonly achieved through a Williamson ether synthesis, where the diol (heptaethylene glycol) is deprotonated with a strong base to form a dialkoxide, which then reacts with propargyl bromide.[5][13][14]

Logical Workflow for Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Propargylation (SN2 Reaction) cluster_2 Step 3: Work-up & Purification a Heptaethylene Glycol (HO-PEG7-OH) c Dialkoxide Intermediate (NaO-PEG7-ONa) a->c 0°C to RT b Sodium Hydride (NaH) in Anhydrous THF b->c d Dialkoxide Intermediate f Crude this compound d->f 0°C to RT, overnight e Propargyl Bromide e->f g Crude Product h Aqueous Quench & Extraction g->h i Column Chromatography h->i j Pure this compound i->j

Caption: Workflow for the synthesis of this compound.

Materials:

  • Heptaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% w/w in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol (1.0 equivalent) to a flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.4 equivalents) portion-wise over 30 minutes.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Propargylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (3.0 equivalents) dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with diethyl ether and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel to yield pure this compound.

Protocol for Bioconjugation: Crosslinking Two Azide-Containing Molecules

This protocol describes a general method for using this compound to crosslink two equivalents of an azide-functionalized molecule (e.g., a peptide, protein, or small molecule) via the CuAAC reaction.[1][15]

Experimental Workflow for Bioconjugation

G cluster_0 1. Reagent Preparation cluster_1 2. Reaction Setup cluster_2 3. Incubation & Purification a Dissolve this compound (1 eq) & Azide-Molecule (2.1 eq) in Buffer c Combine Reactants in Vial b Prepare fresh stocks of: - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate e Add CuSO₄/Ligand Premix d Degas with Argon/Nitrogen (Optional but recommended) c->d d->e f Initiate with Sodium Ascorbate e->f g Incubate at RT (1-4 hours) h Purify Conjugate (e.g., SEC, HPLC) g->h i Characterize Product (MS, SDS-PAGE) h->i

Caption: General workflow for a CuAAC crosslinking reaction.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Azido-peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Copper(I)-stabilizing ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4; must be free of chelators like EDTA)

  • Degassing equipment (optional)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in the reaction buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 200 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule (2.1 equivalents) and this compound (1.0 equivalent) to the reaction buffer.

    • (Optional) Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 5-10 minutes to remove oxygen.

    • In a separate tube, prepare a catalyst premix by combining CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper-to-ligand is common.

  • Reaction Initiation and Incubation:

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification and Characterization:

    • Purify the resulting crosslinked conjugate using a suitable chromatography method (e.g., Size-Exclusion Chromatography (SEC) for proteins) to remove excess reagents and catalyst.

    • Characterize the final product using techniques such as Mass Spectrometry (MS) to confirm the molecular weight and SDS-PAGE for proteins to observe the size shift.[15]

Quantitative Data for Reaction Optimization

The efficiency of the CuAAC reaction can be fine-tuned by adjusting reagent concentrations. The following table provides typical concentration ranges for bioconjugation experiments.

ReagentTypical Final ConcentrationNotesReference
This compound 1-10 mM (small molecule) or 10-100 µM (protein)Concentration depends on the scale and nature of the azide partner.[11]
Azide-Molecule 1.05 - 1.2x molar excess per alkyne groupA slight excess ensures complete consumption of the linker.[1]
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMHigher concentrations can damage biomolecules.[15]
Ligand (e.g., THPTA) 5x molar excess relative to CuSO₄Stabilizes the Cu(I) oxidation state and increases reaction rate.[15]
Sodium Ascorbate 5-10x molar excess relative to CuSO₄Acts as a reducing agent to generate the active Cu(I) catalyst in situ.
Typical Reaction Time 1 - 4 hoursCan be monitored by LC-MS for completion.
Typical Isolated Yield >90%The CuAAC reaction is highly efficient.[2]

Applications in Research and Development

The homobifunctional nature of this compound makes it a versatile tool for a variety of applications.

Hydrogel Formation for Tissue Engineering

This compound can be reacted with multi-arm PEG-azide molecules to form crosslinked hydrogel networks. These biocompatible scaffolds are widely used in 3D cell culture and tissue engineering. The mechanical properties of the hydrogel, such as stiffness, can be tuned by altering the concentration and molecular weight of the PEG precursors.

Workflow for Hydrogel Formation and Characterization

G cluster_0 1. Precursor Preparation cluster_1 2. Gelation cluster_2 3. Purification & Characterization a This compound Solution d Mix Precursors & Catalyst b Multi-Arm PEG-Azide Solution c Catalyst Solution (CuSO₄, Ligand, Ascorbate) e Cast into Mold d->e f Incubate at RT (Gel forms in minutes) e->f g Wash with EDTA & PBS h Measure Swelling Ratio g->h i Analyze Mechanical Properties (Rheology) g->i

Caption: Experimental workflow for hydrogel synthesis and characterization.

Studying Protein-Protein Interactions

As a homobifunctional crosslinker, this compound can be used to covalently trap and identify protein-protein interactions (PPIs).[3] By crosslinking interacting proteins within a cell lysate or in vitro, the resulting complex can be analyzed by mass spectrometry to identify the binding partners and map the interaction interfaces. The defined length of the PEG7 spacer provides a valuable distance constraint for structural biology studies.[3]

Modulating Signaling Pathways with PROTACs

Though often assembled with heterobifunctional linkers, the principles of using PEG linkers are central to advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][12] The PEG linker is not just a spacer but a critical component that dictates the geometry of the resulting ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[6] this compound can be used in the modular synthesis of PROTACs where two azide-functionalized ligands are clicked onto the linker.

Signaling Pathway Modulation via PROTAC

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (with PEG7 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., Kinase) POI->Ternary Signaling Downstream Signaling (Blocked) POI->Signaling Normal Signaling E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism for modulating a signaling pathway.

Conclusion

This compound is a versatile and powerful homobifunctional linker that combines the efficiency of click chemistry with the beneficial properties of PEGylation. For researchers in drug development, proteomics, and materials science, it provides a reliable tool for constructing well-defined molecular architectures. Its applications in crosslinking biomolecules, forming biocompatible hydrogels, and synthesizing complex therapeutics underscore its importance in modern chemical biology. This guide provides the foundational knowledge and detailed protocols to empower both beginners and experienced scientists to effectively utilize this compound in their research endeavors.

References

An In-Depth Technical Guide to Homobifunctional Crosslinkers for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers utilized in azide-alkyne cycloaddition reactions, a cornerstone of modern bioconjugation and materials science. We will delve into the core chemistries, present quantitative data for common crosslinkers, provide detailed experimental protocols, and illustrate key workflows and mechanisms.

Introduction to Homobifunctional Crosslinkers in Click Chemistry

Homobifunctional crosslinkers are reagents that possess two identical reactive groups, enabling them to covalently link two molecules that have complementary functional groups.[1] In the context of azide-alkyne cycloaddition, often termed "click chemistry," these crosslinkers feature either two azide groups or two alkyne groups at the ends of a spacer arm.[2][3] This symmetry makes them ideal for applications such as creating protein dimers, inducing polymerization, or forming hydrogel networks.[2][4]

The azide-alkyne cycloaddition reaction is favored in bioconjugation due to its high efficiency, specificity, and biocompatibility. The reacting moieties—azides and alkynes—are largely absent in biological systems, ensuring that the reaction proceeds with minimal side reactions.[5][6] This guide will focus on the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Chemistries and Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, it requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency in aqueous environments.[8][9]

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper-Acetylide Intermediate Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Metallacycle Six-Membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazole_Product Triazole Product Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu(I) Protonation Releases Product Cu(I)_Regen

Catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[10] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic metal catalyst.[11] This makes SPAAC particularly well-suited for applications in living cells and in vivo studies.

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Dipolar Cycloaddition Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Spontaneous

Simplified mechanism of the SPAAC reaction.

Data Presentation: Common Homobifunctional Crosslinkers

The selection of a crosslinker often depends on the required spacer arm length, solubility, and whether the linkage needs to be reversible (cleavable). Polyethylene glycol (PEG) spacers are commonly used to increase the hydrophilicity and biocompatibility of the crosslinker.[4][12]

Table 1: Representative Homobifunctional Diazide Crosslinkers

Compound Name Spacer Arm Length (Å) Solubility Cleavability
Azide-PEG3-Azide 14.7 Water Soluble Non-cleavable
Azide-PEG4-Azide 17.9 Water Soluble Non-cleavable

| Azido-PEG23-C2-azide | ~86 | Water Soluble | Non-cleavable |

Note: Spacer arm lengths are estimations and can vary based on conformational changes.[13]

Table 2: Representative Homobifunctional Dialkyne Crosslinkers

Compound Name Spacer Arm Length (Å) Solubility Cleavability
Alkyne-PEG4-Alkyne 17.9 Water Soluble Non-cleavable
DBCO-PEG4-DBCO 27.5 Water Soluble Non-cleavable

| Bis-Propargyl-PEG | Varies with PEG length | Water Soluble | Non-cleavable |

Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize conditions such as molar ratios, concentrations, and incubation times for their specific molecules of interest.

Protocol 1: Protein-Protein Crosslinking via CuAAC

This two-stage protocol describes the crosslinking of two protein populations using a homobifunctional diazide linker.

Stage A: Introduction of Alkyne Functionality to Proteins

  • Protein Preparation: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.5) to a concentration of 1-5 mg/mL.[14]

  • Crosslinker Preparation: Prepare a 10-25 mM stock solution of an alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester) in anhydrous DMSO.[14][15]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution.[15] Ensure the final DMSO concentration is below 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[16]

  • Purification: Remove excess, unreacted Alkyne-NHS ester using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the protein into a suitable buffer for the click reaction (e.g., PBS, pH 7.4).[15][16] The degree of labeling can be confirmed by mass spectrometry.[15]

Stage B: Crosslinking with a Homobifunctional Diazide

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein(s) with the homobifunctional diazide crosslinker (e.g., Azide-PEG4-Azide). A slight molar excess of the diazide may be required.

  • Catalyst Preparation: Prepare the catalyst solution immediately before use.[15] In a separate tube, mix a copper ligand (e.g., THPTA, final concentration ~0.5 mM), CuSO₄ (final concentration ~0.1 mM), and freshly prepared Sodium Ascorbate (final concentration ~1-5 mM).[8][15]

  • Initiate Crosslinking: Add the catalyst mixture to the protein/diazide solution to initiate the CuAAC reaction.[15]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.[15] The mixture should be protected from oxygen, which can be achieved by purging with argon or nitrogen gas.[8]

  • Purification: Remove excess crosslinker and catalyst components via dialysis or a desalting column.[15]

  • Analysis: Analyze the formation of crosslinked protein dimers or oligomers using SDS-PAGE, which will show higher molecular weight bands corresponding to the crosslinked species.[14]

Protein_Crosslinking_Workflow cluster_A Stage A: Alkyne Modification cluster_B Stage B: CuAAC Crosslinking A1 Prepare Protein in Amine-Free Buffer A2 Add Alkyne-NHS Ester A1->A2 A3 Incubate (1-2h RT) A2->A3 A4 Purify via Desalting Column A3->A4 B1 Combine Alkyne-Protein with Diazide Crosslinker A4->B1 Alkyne-Modified Protein B2 Add Cu(I) Catalyst Mix (CuSO4, Ligand, Ascorbate) B1->B2 B3 Incubate (1-4h RT) B2->B3 B4 Purify Conjugate B3->B4 Analysis Analysis B4->Analysis Crosslinked Protein

Workflow for protein crosslinking via CuAAC.
Protocol 2: Hydrogel Formation via SPAAC

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with a homobifunctional PEG-dialkyne (strained).

  • Prepare Precursor Solutions:

    • Prepare a stock solution of a multi-arm PEG-azide (e.g., 4-arm PEG-Azide) in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a homobifunctional strained alkyne (e.g., DBCO-PEG-DBCO) in the same buffer. The concentrations will depend on the desired final gel concentration and mechanical properties.

  • Initiate Gelation:

    • In a suitable mold or vessel, rapidly and thoroughly mix the two precursor solutions. The stoichiometry of azide to alkyne groups should typically be 1:1 for optimal crosslinking.

  • Incubation:

    • Allow the mixture to stand at room temperature or 37°C. Gelation time can range from seconds to hours depending on the concentration and reactivity of the precursors.[10]

  • Characterization:

    • Once formed, the hydrogel can be washed with buffer to remove any unreacted precursors. The mechanical properties (e.g., stiffness) can then be characterized by rheometry.

Applications in Research and Drug Development

  • Probing Protein-Protein Interactions: Homobifunctional crosslinkers can covalently "freeze" transient or weak protein interactions, allowing for their identification via techniques like mass spectrometry.[1][17]

  • Stabilizing Protein Structures: Intramolecular crosslinking can be used to stabilize the tertiary or quaternary structure of a protein or protein complex, facilitating structural studies.[1]

  • Creating Dimeric or Oligomeric Bioconjugates: These crosslinkers can be used to synthesize targeted therapeutics, such as linking two antibody fragments to create a bispecific construct.

  • Developing Biomaterials: The formation of hydrogels through azide-alkyne cycloaddition is a powerful tool for tissue engineering and controlled drug release, as the resulting material is often highly biocompatible.[10]

References

An In-depth Technical Guide to Bis-Propargyl-PEG7 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG7 is a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure features two terminal propargyl groups, which are reactive partners in the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". These reactive ends are separated by a seven-unit polyethylene glycol (PEG) spacer. This hydrophilic PEG chain enhances the aqueous solubility of the linker and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting biomolecules.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in key research applications, and visualizations of relevant workflows and biological pathways.

Core Properties and Data Presentation

This compound is a versatile linker used to connect two azide-containing molecules through stable triazole linkages.[2] The PEG spacer improves solubility in aqueous media, a critical feature for biological applications.[1]

Physicochemical Properties
PropertyValueSource(s)
Chemical Name 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne[2]
CAS Number 400775-35-1[2]
Molecular Formula C₁₈H₃₀O₇[2][3]
Molecular Weight 358.43 g/mol [2]
Purity Typically >95%[2][3]
Appearance Solid or liquid-
Solubility Data

While exact quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structure and data from similar compounds. The hydrophilic PEG7 chain significantly enhances its solubility in aqueous solutions, and it is readily soluble in many common organic solvents.[1][2]

SolventQualitative SolubilityEstimated Quantitative SolubilitySource(s)
Water Soluble> 10 mg/mL[1][2]
DMSO Soluble~100 mg/mL[2][4]
DMF Soluble> 10 mg/mL[5]
Ethanol Soluble> 10 mg/mL-
Dichloromethane (DCM) Soluble> 10 mg/mL[6]

Note: Estimated quantitative solubility for DMSO is based on the reported solubility of the structurally similar Bis-PEG7-NHS Ester.[4] For other solvents, " > 10 mg/mL" indicates suitability for most laboratory applications.

Reaction Kinetics

The primary application of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The kinetics of this reaction are a key performance indicator.

ParameterTypical Value RangeSource(s)
Reaction Rate Constant (k) 10 - 10⁴ M⁻¹s⁻¹[7]
Reaction Time 1 - 4 hours at room temperature[8]
Typical Yield > 95%[9]

Note: Reaction kinetics are highly dependent on factors such as substrate concentration, catalyst system (copper source and ligand), and solvent.

Mandatory Visualizations

PROTAC-Mediated Degradation of EGFR

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consisting of an EGFR inhibitor linked to an E3 ligase ligand can be synthesized using a PEG linker like this compound. This PROTAC would then recruit the E3 ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome, thereby downregulating EGFR signaling pathways implicated in cancer.[10][11]

PROTAC_EGFR_Pathway cluster_cell Cellular Environment PROTAC PROTAC (EGFR Ligand-PEG-E3 Ligand) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary_Complex Binds EGFR EGFR (Target Protein) EGFR->Ternary_Complex Binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Inhibition of Signaling E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_EGFR Poly-ubiquitinated EGFR Ternary_Complex->Ub_EGFR Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognized by Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degrades

PROTAC-mediated degradation of the EGFR protein.
Experimental Workflow: Homodimerization of an Azide-Functionalized Peptide

This compound is ideally suited for cross-linking two identical azide-containing molecules to form a homodimer. This workflow outlines the key steps for the synthesis and purification of a peptide homodimer. This technique is valuable for creating bivalent ligands to enhance binding avidity to cellular receptors.

Homodimerization_Workflow Start Start: Azide-Peptide & this compound Reagent_Prep 1. Prepare Stock Solutions - Azide-Peptide in Buffer - this compound in DMSO - Catalyst components Start->Reagent_Prep Reaction_Setup 2. Set up CuAAC Reaction - Combine Azide-Peptide and this compound (2:1 molar ratio) - Add Cu(II)Sulfate/Ligand premix Reagent_Prep->Reaction_Setup Initiation 3. Initiate Reaction - Add Sodium Ascorbate Reaction_Setup->Initiation Incubation 4. Incubate - Room Temperature - 1-4 hours Initiation->Incubation Monitoring 5. Monitor Progress - LC-MS Analysis Incubation->Monitoring Monitoring->Incubation Incomplete Purification 6. Purify Product - Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC Monitoring->Purification Reaction Complete Characterization 7. Characterize Dimer - Mass Spectrometry - SDS-PAGE Purification->Characterization End End: Purified Peptide Homodimer Characterization->End

Workflow for peptide homodimerization via CuAAC.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for cross-linking two equivalents of an azide-containing molecule with this compound.

Materials:

  • This compound

  • Azide-containing molecule(s)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., reaction buffer or DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (e.g., a 2.1:1 ratio for homodimerization) in the degassed reaction buffer.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Vortex briefly.[8]

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1-5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[3]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Upon completion, the product can be purified by size-exclusion chromatography (SEC) or reverse-phase HPLC to remove the catalyst and unreacted starting materials.

Protocol 2: Cross-linking of Azide-Functionalized Proteins

This protocol details the use of this compound to cross-link two different azide-modified protein populations (Protein A-N₃ and Protein B-N₃).

Materials:

  • Azide-modified Protein A (prepared separately, e.g., via NHS-azide chemistry)

  • Azide-modified Protein B (prepared separately)

  • All reagents from Protocol 1

Procedure:

  • Protein Preparation:

    • In a microcentrifuge tube, combine Protein A-N₃ and Protein B-N₃ to a final concentration of 1 mg/mL each in the degassed reaction buffer.

  • Reaction Setup:

    • Add the this compound stock solution to the protein mixture. A 20-fold molar excess relative to the total protein concentration is a common starting point.[3]

    • Prepare the catalyst premix as described in Protocol 1.

    • Add the catalyst premix to the protein-linker mixture to a final copper concentration of 1 mM.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours with gentle end-over-end mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.[3]

    • Purify the cross-linked protein conjugate using size-exclusion chromatography (SEC) to remove unreacted proteins and reagents.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B heterodimer should be visible compared to the individual protein standards.

    • Confirm the identity of the cross-linked product by mass spectrometry.

Conclusion

This compound is a powerful and versatile research tool with broad applicability in bioconjugation, drug delivery, and the study of biomolecular interactions. Its homobifunctional nature, combined with the favorable properties of the PEG spacer, enables the efficient and specific creation of complex molecular architectures through click chemistry. The detailed protocols and workflows provided in this guide offer a robust starting point for researchers to harness the potential of this compound in their experimental designs. As the field of targeted therapeutics and chemical biology continues to advance, the utility of well-defined linkers like this compound will undoubtedly continue to grow.

References

Safety and Handling of Bis-Propargyl-PEG7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling, storage, and disposal of Bis-Propargyl-PEG7, a homobifunctional crosslinker used in bioconjugation and drug development. The content is intended for researchers, scientists, and professionals working in laboratory settings.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing two terminal propargyl groups.[1][2][3] These alkyne groups are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the formation of stable triazole linkages with azide-functionalized molecules.[1][2][3][4][5] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 400775-35-1[1]
Chemical Formula C18H30O7[1]
Molecular Weight 358.43 g/mol [1]
Appearance Not specified, likely a liquid or solid
Purity >95%[1]
Solubility Soluble in DMSO[1]
IUPAC Name 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne[1]
SMILES Code C#CCOCCOCCOCCOCCOCCOCCOCC#C[1]

Hazard Identification and Safety Precautions

General Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any aerosols or vapors.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[6]

    • Eye Protection: Wear safety goggles with side-shields.[6][7]

    • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[6][7]

    • Body Protection: Wear a laboratory coat or a disposable gown to protect clothing and skin.[6][8]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Table 2: GHS Hazard Classifications for Related Compounds

CompoundGHS Hazard Statements
Propargyl-PEG7-NHS ester H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[7][9]
Bis-PEG7-acid H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[6]

Based on this data, it is prudent to handle this compound as a compound that may be harmful if swallowed and potentially irritating to the skin, eyes, and respiratory tract.

Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of this compound.

Storage Conditions:

  • Short-term: Store at 0 - 4 °C for days to weeks.[1][10]

  • Long-term: Store at -20 °C for months to years for optimal stability.[1][2][3][6]

  • Container: Keep the container tightly sealed in a dry, dark, and well-ventilated area to prevent moisture condensation and degradation.[6][11][12]

  • Inert Atmosphere: For prolonged storage, especially of stock solutions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and moisture exposure.[6]

Handling Procedures:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[6]

  • When preparing stock solutions, use anhydrous solvents like DMSO or DMF.[6]

  • Avoid contact with strong oxidizing agents, strong acids, and alkalis.[6][11]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Retrieve from Storage (-20°C) B Equilibrate to Room Temperature A->B C Work in a Chemical Fume Hood B->C D Wear Appropriate PPE C->D E Weigh Compound D->E F Dissolve in Anhydrous Solvent E->F G Perform Reaction F->G H Decontaminate Glassware G->H J Return to Proper Storage G->J I Dispose of Waste (Hazardous) H->I

Caption: General workflow for the safe handling of this compound in a laboratory setting.

Accidental Release and First Aid Measures

In case of an accidental spill or exposure, follow these procedures:

  • Accidental Release:

    • Evacuate non-essential personnel from the affected area.[6][12]

    • Ensure adequate ventilation.[6][12]

    • Wear appropriate PPE.[6]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6][12][13]

    • Collect the absorbed material into a suitable container for disposal.[6][12]

    • Decontaminate the spill area.[6][12]

    • Prevent the product from entering drains or water courses.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Considerations

This compound and its contaminated materials should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix with non-hazardous trash.[8]

  • Solid Waste: Collect unused solid product and contaminated items (e.g., pipette tips, gloves, weighing paper) in a designated and clearly labeled solid hazardous waste container.[8][9]

  • Liquid Waste: Collect solutions containing this compound in a designated and labeled hazardous liquid waste container.[9]

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations through a licensed professional waste disposal service.[6][9] Do not allow the material to be released into the environment.[6][9]

G Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Unused Solid Product D Solid Hazardous Waste Container A->D B Contaminated Labware B->D C Liquid Waste (Solutions) E Liquid Hazardous Waste Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange for Pickup by EHS/Licensed Contractor F->G

Caption: Recommended workflow for the safe disposal of this compound waste.

Experimental Protocols

The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound to crosslink two azide-containing molecules. This protocol should be optimized for specific applications.

Protocol: Crosslinking of Azide-Functionalized Molecules

Materials:

  • This compound

  • Azide-containing molecule(s)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed buffer (e.g., PBS, pH 7.4) or anhydrous solvent (e.g., DMSO, DMF)[14]

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).[15]

    • Prepare a stock solution of the azide-containing molecule(s) in a compatible solvent.[15]

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).[16]

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).[16]

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).[16]

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (2-2.2 equivalents) in the chosen solvent.[14]

    • Degas the solution by bubbling with nitrogen or argon gas.[14]

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution followed by the ligand stock solution.[15]

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE for biomolecules.[15]

  • Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper ions.[15]

    • Purify the resulting conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Ion Exchange Chromatography (IEX).[14][15]

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

G Experimental Workflow for CuAAC with this compound cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Stock Solutions (Linker, Azide, Catalyst, Reductant) B Combine Linker and Azide-Molecule(s) A->B C Add Catalyst Premix B->C D Initiate with Sodium Ascorbate C->D E Incubate at RT (1-4 hours) D->E F Quench Reaction (Optional) E->F G Purify Conjugate (e.g., SEC, HPLC) F->G H Characterize Product (e.g., MS, NMR) G->H

Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-propargyl-PEG7 as a homobifunctional crosslinking agent for the covalent linkage of azide-modified biomolecules. The core technology leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages.[1] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the crosslinker.[2][3] This methodology is particularly valuable for studying protein-protein interactions, creating antibody-drug conjugates, and developing novel therapeutic constructs.[1]

Principle of the Method

The protein labeling strategy using this compound is a multi-step process that involves the initial introduction of azide functionalities onto the target proteins, followed by crosslinking with the bis-alkyne linker.

  • Preparation of Azide-Modified Proteins: Target proteins must first be functionalized with azide groups. This can be accomplished through various methods, such as reacting primary amines (lysine residues and the N-terminus) with an azide-containing N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS ester) or by metabolically incorporating azido-amino acids.[1]

  • Crosslinking with this compound: The two azide-modified protein populations are then incubated with this compound in the presence of a copper(I) catalyst. The terminal alkyne groups on the this compound linker react specifically with the azide groups on the proteins, forming a stable covalent crosslink.[1]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Proteins

This protocol describes the introduction of azide groups onto the protein surface using an azide-functionalized NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS ester (stock solution in anhydrous DMSO)

  • Desalting column

Procedure:

  • Equilibrate the protein solution to room temperature.

  • Add a 5 to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.[4]

  • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[4]

  • Remove the excess, unreacted labeling reagent using a desalting column equilibrated with the desired reaction buffer for the subsequent crosslinking step (e.g., PBS).[1]

Protocol 2: Crosslinking of Azide-Modified Proteins with this compound

This protocol details the copper-catalyzed click chemistry reaction to crosslink two azide-modified protein populations.

Materials:

  • Azide-modified Protein A (from Protocol 1)

  • Azide-modified Protein B (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

  • Sodium ascorbate (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine Azide-modified Protein A and Azide-modified Protein B to a final concentration of 1 mg/mL each in the reaction buffer.[1]

  • Add this compound to the protein mixture to a final concentration that is in 10 to 20-fold molar excess relative to the total protein concentration.

  • Prepare the copper catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[1]

  • Add the CuSO₄/THPTA premix to the protein-linker mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 500 µM to 5 mM.[1][4]

  • Incubate the reaction at room temperature for 1-4 hours with gentle end-over-end mixing.[5]

  • The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.[1]

  • Analyze the reaction products by SDS-PAGE and mass spectrometry.[1]

Data Presentation

The efficiency of the crosslinking reaction can be assessed using several methods. The following tables summarize key quantitative parameters and a comparison of analytical techniques for validation.

Table 1: Quantitative Parameters for Protein Crosslinking

ParameterTypical Value/RangeNotes
Molar Excess of Azide-NHS Ester5 to 20-foldRelative to the protein concentration.
Molar Excess of this compound10 to 20-foldRelative to the total protein concentration.
Final Copper (CuSO₄) Concentration100-200 µM
Final Ligand (THPTA) Concentration500 µM - 1 mMTypically a 5-fold excess over copper.
Final Reducing Agent (Sodium Ascorbate) Concentration500 µM - 5 mM
Reaction Time1-4 hoursAt room temperature.
Expected Conjugation Efficiency>80-90%CuAAC reactions are known for their high yields.[6]

Table 2: Comparison of Analytical Methods for Validation of Conjugation Efficiency

Analytical MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight.Simple, readily available. Provides a clear visual indication of higher molecular weight crosslinked products.Low resolution, not quantitative without densitometry.
Size-Exclusion Chromatography (SEC-HPLC) Separation by hydrodynamic radius.Provides quantitative data on the relative amounts of monomeric and crosslinked species. Can be used for purification.Requires specialized equipment. May not resolve species with similar sizes.
Mass Spectrometry (MS) Measures the mass-to-charge ratio.Provides precise molecular weight information, confirming the identity of the crosslinked product.Requires specialized equipment and expertise.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, can separate different species.May require method development for optimal separation of proteins.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the crosslinking of two distinct protein populations using this compound.

G cluster_0 Protocol 1: Azide Modification cluster_1 Protocol 2: Crosslinking Reaction cluster_2 Analysis P1 Protein A Incubate1 Incubate (RT, 1 hr) P1->Incubate1 P2 Protein B P2->Incubate1 NHS_Azide Azido-NHS Ester NHS_Azide->Incubate1 Purify1 Purify (Desalting Column) Incubate1->Purify1 P1_N3 Protein A-N3 Purify1->P1_N3 P2_N3 Protein B-N3 Purify1->P2_N3 Mix Combine Proteins P1_N3->Mix P2_N3->Mix Add_Linker Add this compound Mix->Add_Linker Add_Catalyst Add Cu(I) Catalyst (CuSO4, THPTA, Na-Ascorbate) Add_Linker->Add_Catalyst Incubate2 Incubate (RT, 1-4 hr) Add_Catalyst->Incubate2 Quench Quench Reaction (Optional, with EDTA) Incubate2->Quench Crosslinked_Product Crosslinked Product (A-PEG7-B) Quench->Crosslinked_Product Analysis SDS-PAGE / HPLC / MS Crosslinked_Product->Analysis

Caption: Workflow for crosslinking proteins with this compound.

Click Chemistry Reaction

The diagram below outlines the chemical principle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System Protein_A_N3 Protein A-N3 Product Protein A - [Triazole-PEG7-Triazole] - Protein B Protein_A_N3->Product Bis_Propargyl Propargyl-PEG7-Propargyl Bis_Propargyl->Product Protein_B_N3 Protein B-N3 Protein_B_N3->Product CuSO4 CuSO4 Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction to Cu(I) THPTA THPTA Ascorbate->THPTA Stabilization THPTA->Product Catalyzes

Caption: The CuAAC reaction for protein crosslinking.

References

A Step-by-Step Guide to Bis-Propargyl-PEG7 Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Bis-Propargyl-PEG7 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This compound is a homobifunctional crosslinker featuring two terminal propargyl groups, enabling the conjugation of two azide-containing molecules through a stable triazole linkage.[1][2] The hydrophilic seven-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, making it an ideal tool for bioconjugation, the development of Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).[3][4]

Core Principles and Applications

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[5][6] The CuAAC reaction, a cornerstone of click chemistry, involves the formation of a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[5]

The bifunctional nature of this compound allows for the precise assembly of complex molecular architectures. A key application is in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[4][7] Another significant application is in the creation of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[8]

Quantitative Data Summary

The efficiency of the CuAAC reaction with this compound is influenced by several factors, including the concentration of reactants, the catalyst system, and the reaction time. The following table summarizes typical parameters for achieving high yields.

ParameterRecommended RangeNotes
Molar Ratio (Azide 1:Linker:Azide 2) 1:1.2:1 (for sequential addition) or 1:1:1 (for one-pot with two different azides)A slight excess of the linker can be used in the first step of a sequential reaction to maximize the formation of the mono-adduct.
This compound Concentration 1-10 mMHigher concentrations can accelerate the reaction rate.
Copper(II) Sulfate (CuSO₄) Concentration 50-200 µMThe copper(II) is reduced in situ to the active copper(I) catalyst.
Copper Ligand (e.g., THPTA) Concentration 250-1000 µM (5-fold excess to Cu)Ligands stabilize the Cu(I) catalyst and increase reaction efficiency.[8]
Reducing Agent (Sodium Ascorbate) Conc. 1-5 mMShould be prepared fresh.
Reaction Temperature Room Temperature (20-25°C)The reaction is generally efficient at ambient temperatures.
Reaction Time 1-4 hoursReaction progress can be monitored by LC-MS or TLC.[3]
Typical Yield >90%High yields are characteristic of click chemistry reactions.[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-functionalized molecule 1 (e.g., POI ligand)

  • Azide-functionalized molecule 2 (e.g., E3 ligase ligand)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification supplies: Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) column, EDTA for quenching.

Protocol 1: Sequential Conjugation of Two Different Azide-Containing Molecules

This protocol is recommended when linking two different azide-containing molecules to the this compound linker to minimize the formation of homodimers.

Step 1: Reaction of this compound with the First Azide

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of the first azide-functionalized molecule (Azide 1) in anhydrous DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 12 µL of the 10 mM this compound stock solution (1.2 equivalents) and 10 µL of the 10 mM Azide 1 stock solution (1 equivalent).

    • In a separate tube, prepare the catalyst premix by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA. Vortex briefly.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding 5 µL of 1 M sodium ascorbate.

    • Adjust the final volume to 100 µL with DMF.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1-2 hours.

    • Monitor the formation of the mono-alkyne-mono-triazole intermediate by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, purify the intermediate product using RP-HPLC to remove unreacted this compound and Azide 1.

Step 2: Reaction of the Purified Intermediate with the Second Azide

  • Reaction Setup:

    • Dissolve the purified intermediate in degassed PBS (pH 7.4) to a final concentration of 1 mM.

    • Add 1.1 equivalents of the second azide-functionalized molecule (Azide 2).

    • Prepare the catalyst premix and add it to the reaction mixture as described in Step 1.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation and Final Purification:

    • Incubate the reaction at room temperature for 1-4 hours.

    • Monitor the formation of the final conjugate by LC-MS.

    • Quench the reaction by adding EDTA to a final concentration of 5 mM.

    • Purify the final product using SEC or RP-HPLC.

Protocol 2: One-Pot Conjugation (for linking two identical azide-containing molecules)
  • Reagent Preparation: Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 20 µL of a 10 mM solution of the azide-functionalized molecule (2 equivalents) and 10 µL of a 10 mM solution of this compound (1 equivalent) in degassed PBS (pH 7.4).

    • Prepare and add the catalyst premix (CuSO₄ and THPTA).

    • Initiate the reaction with freshly prepared sodium ascorbate.

    • Adjust the final volume to 100 µL with degassed PBS.

  • Incubation and Purification:

    • Incubate at room temperature for 1-4 hours.

    • Monitor the reaction by LC-MS.

    • Quench with EDTA and purify the final product by SEC or RP-HPLC.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein of interest (POI).[9][10]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the general workflow for synthesizing a PROTAC using this compound in a sequential manner.[11]

PROTAC_Synthesis_Workflow start Start reagents Prepare Stock Solutions: - this compound - Azide-Ligand 1 (POI) - Azide-Ligand 2 (E3) - Catalyst Components start->reagents step1 Step 1: First CuAAC Reaction (Linker + Azide-Ligand 1) reagents->step1 purify1 Purification of Intermediate (e.g., RP-HPLC) step1->purify1 step2 Step 2: Second CuAAC Reaction (Intermediate + Azide-Ligand 2) purify1->step2 purify2 Final Product Purification (e.g., SEC) step2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end Final PROTAC Conjugate characterize->end

Caption: Experimental workflow for PROTAC synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Azide Compounds: While organic azides are generally stable, low molecular weight azides can be explosive. Handle with care and avoid heating or shock.

  • Copper Catalyst: Copper salts can be toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

By following these protocols and safety precautions, researchers can effectively utilize this compound for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Bis-Propargyl-PEG7 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers have become integral in ADC design due to their ability to enhance hydrophilicity, improve stability, and reduce immunogenicity.[1][2][3]

Bis-Propargyl-PEG7 is a homobifunctional linker featuring a seven-unit polyethylene glycol chain with a propargyl group at each terminus.[4] These terminal alkyne groups are ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and specific conjugation of azide-modified molecules.[4][5] The bifunctional nature of this compound opens up advanced ADC design possibilities, including site-specific disulfide bridging for homogenous drug-to-antibody ratios (DARs) and the development of dual-payload ADCs to overcome drug resistance and enhance therapeutic efficacy.[6][7]

These application notes provide detailed protocols and representative data for the use of this compound in the development of innovative and potent ADCs.

Data Presentation: Performance Characteristics of ADCs with PEG7 Linkers

The inclusion of a PEG7 linker, such as in this compound, can significantly impact the physicochemical and biological properties of an ADC. The following tables provide representative quantitative data for ADCs constructed using different strategies involving a PEG7 linker.

Table 1: Physicochemical Characterization of a Disulfide-Bridged ADC with this compound

ParameterRepresentative ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)3.8 - 4.2Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Conjugation Efficiency>90%HIC
Monomer Purity (Post-Purification)>98%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (Human Plasma, 7 days)>95% intact ADCLC-MS
Aggregation<2%SEC

Table 2: In Vitro Cytotoxicity of a Disulfide-Bridged ADC with a Tubulin Inhibitor Payload

Cell Line (Antigen Expression)IC50 (nM)Assay
High Antigen-Expressing Cancer Cells0.5 - 5.0Cell Viability Assay (e.g., MTT, CellTiter-Glo)
Low Antigen-Expressing Cancer Cells50 - 200Cell Viability Assay (e.g., MTT, CellTiter-Glo)
Antigen-Negative Cells>1000Cell Viability Assay (e.g., MTT, CellTiter-Glo)

Table 3: Representative Data for a Dual-Payload ADC Constructed with this compound

Data is adapted from a study on a dual-payload ADC with two distinct microtubule inhibitors.

ParameterRepresentative Value
In Vitro Cytotoxicity (IC50)
High Antigen-Expressing Breast Cancer Cells0.05 - 0.2 nM
High Antigen-Expressing Colon Cancer Cells0.1 - 0.5 nM
In Vivo Efficacy
Tumor Growth Inhibition (Breast Cancer Xenograft)>90% at 5 mg/kg
Tumor Growth Inhibition (Colon Cancer Xenograft)>85% at 5 mg/kg

Experimental Protocols

Protocol 1: Site-Specific Disulfide Bridging of a Monoclonal Antibody with this compound

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (mAb) and subsequent bridging with this compound to create a homogenous population of antibody-linker conjugates with alkyne handles for payload attachment.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 2.5 to 5-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Disulfide Bridging:

    • Immediately after desalting, add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at 4°C for 16-24 hours with gentle mixing.

    • Remove excess this compound using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • The resulting antibody-propargyl conjugate can be characterized by mass spectrometry to confirm the successful conjugation and determine the degree of labeling.

Protocol 2: Conjugation of an Azide-Payload to a Propargyl-Modified Antibody via CuAAC

This protocol details the "click" reaction to attach an azide-functionalized cytotoxic payload to the propargyl-modified antibody from Protocol 1.

Materials:

  • Propargyl-modified antibody (from Protocol 1)

  • Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • DMSO

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-payload in DMSO.

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

  • Click Reaction:

    • In a reaction vessel, add the propargyl-modified antibody to a final concentration of 2-5 mg/mL in PBS, pH 7.4.

    • Add the azide-payload stock solution to the antibody solution. A 5 to 10-fold molar excess of the payload per alkyne group is recommended.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA complex to the antibody-payload mixture. The final copper concentration should be between 0.1 and 0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light, with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove excess payload, catalyst, and other small molecules.

    • Characterize the final ADC for DAR, purity, and aggregation using HIC, MS, and SEC.

Protocol 3: Conceptual Workflow for the Synthesis of a Dual-Payload ADC using this compound

This protocol outlines a conceptual strategy for creating a dual-payload ADC by sequentially conjugating two different azide-modified payloads to a propargyl-modified antibody.

Procedure:

  • Prepare Propargyl-Modified Antibody: Follow Protocol 1 to generate an antibody with terminal alkyne groups.

  • First Payload Conjugation:

    • Perform a CuAAC reaction as described in Protocol 2, but use a sub-stoichiometric amount of the first azide-payload (Azide-Payload 1) to favor mono-conjugation on some of the available alkyne sites. The exact stoichiometry will need to be optimized.

    • Purify the resulting ADC mixture using SEC or HIC to separate the mono-conjugated species from unreacted antibody and di-conjugated species.

  • Second Payload Conjugation:

    • Take the purified mono-conjugated ADC from the previous step.

    • Perform a second CuAAC reaction with a molar excess of the second azide-payload (Azide-Payload 2).

    • Purify the final dual-payload ADC using SEC.

  • Characterization:

    • Characterize the final dual-payload ADC using HIC and MS to determine the distribution and ratio of the two payloads.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the in vitro potency of an ADC.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway of ADC-Mediated Apoptosis (Tubulin Inhibitor Payload)

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin 5. Target Engagement Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Cascade Apoptotic Cascade G2M_Arrest->Apoptosis_Cascade Caspase_Activation Caspase Activation Apoptosis_Cascade->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis 6. Cell Death

Caption: ADC mechanism of action with a tubulin inhibitor payload.

Experimental Workflow for Disulfide Bridging ADC Synthesis

ADC_Synthesis_Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (TCEP) start->reduction desalting1 Purification (Desalting Column) reduction->desalting1 bridging 2. Disulfide Bridging (this compound) desalting1->bridging desalting2 Purification (Desalting Column) bridging->desalting2 propargyl_mab Propargyl-Modified mAb desalting2->propargyl_mab click_reaction 3. Click Chemistry (CuAAC) (Azide-Payload, CuSO4, Ligand, Ascorbate) propargyl_mab->click_reaction purification 4. ADC Purification (SEC) click_reaction->purification characterization 5. Characterization (HIC, MS, SEC) purification->characterization final_adc Final ADC characterization->final_adc

Caption: Workflow for disulfide-bridged ADC synthesis.

Logical Relationship for Dual-Payload ADC Development

Dual_Payload_Logic cluster_linkers Linker Strategy cluster_payloads Payloads cluster_conjugation Conjugation Strategy cluster_outcome Therapeutic Outcome bis_propargyl This compound sequential_click Sequential CuAAC Reactions bis_propargyl->sequential_click payload1 Azide-Payload 1 (e.g., Tubulin Inhibitor) payload1->sequential_click payload2 Azide-Payload 2 (e.g., DNA Damaging Agent) payload2->sequential_click synergy Synergistic Cytotoxicity sequential_click->synergy resistance Overcoming Drug Resistance sequential_click->resistance efficacy Enhanced Therapeutic Efficacy synergy->efficacy resistance->efficacy

References

Application of Bis-Propargyl-PEG7 in PROTAC Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6]

The Bis-Propargyl-PEG7 linker is a versatile tool in PROTAC synthesis. Its structure, featuring a seven-unit polyethylene glycol (PEG) chain flanked by two propargyl groups, offers several key advantages:

  • Facilitates "Click Chemistry": The two terminal alkyne groups enable highly efficient and specific conjugation to azide-modified ligands through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.[9][10]

  • Enhances Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[11][12]

  • Provides Optimal Spacing and Flexibility: The length of the PEG7 linker provides significant spatial separation between the two ligands, which is often necessary for the productive formation of the ternary complex without steric hindrance. The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.[3][6]

Mechanism of Action

A PROTAC synthesized with a this compound linker functions by inducing the proximity of a target protein and an E3 ubiquitin ligase. The process unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. The PEG7 linker's length and flexibility are crucial for allowing the two proteins to come together in a productive orientation.[6]

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to lysine residues on the surface of the POI, forming a polyubiquitin chain.[6]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Fragments Degraded Protein Fragments Proteasome->Fragments

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is typically achieved through a convergent approach where azide-functionalized POI and E3 ligase ligands are prepared separately and then conjugated to the bis-alkyne linker via a double CuAAC reaction.

General Experimental Workflow

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Azide_POI Azide-functionalized POI Ligand Click1 CuAAC Reaction (Step 1) Azide_POI->Click1 Azide_E3 Azide-functionalized E3 Ligase Ligand Click2 CuAAC Reaction (Step 2) Azide_E3->Click2 Linker This compound Linker->Click1 Intermediate Intermediate (POI-Linker) Click1->Intermediate Intermediate->Click2 Final_PROTAC Final PROTAC Click2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Assay Cellular Degradation Assay (Western Blot) Characterization->Cell_Assay Data_Analysis Data Analysis (DC50, Dmax) Cell_Assay->Data_Analysis

General workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of Azide-Functionalized Ligands

This protocol provides a general method for introducing an azide handle onto a ligand containing a suitable functional group (e.g., a carboxylic acid). The example below is for the bromodomain inhibitor JQ1.

Materials:

  • (+)-JQ1-carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 2-Azidoethan-1-amine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.[3]

  • Add 2-azidoethan-1-amine (1.1 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-azide intermediate.[3]

Protocol 2: PROTAC Synthesis via Double "Click Chemistry"

This protocol describes the conjugation of two different azide-functionalized ligands to the this compound linker. A stepwise approach is often preferred to avoid the formation of homodimers.

Materials:

  • Azide-functionalized POI ligand (from Protocol 1)

  • Azide-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Preparative HPLC system

Procedure:

Step A: First "Click" Reaction

  • In a round-bottom flask, dissolve the Azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent system under a nitrogen atmosphere.[13]

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.[7]

  • Add the catalyst solution to the main reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) to initiate the reaction.[12]

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by LC-MS for the formation of the mono-conjugated intermediate.

  • Upon completion, purify the intermediate by preparative HPLC.

Step B: Second "Click" Reaction

  • Dissolve the purified mono-conjugated intermediate (1.0 eq) and the Azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.

  • Repeat steps 2-4 from Step A to initiate the second click reaction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS for the formation of the final PROTAC.[12]

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the final PROTAC by preparative HPLC.

Protocol 3: Cellular Degradation Assay (Western Blot)

This protocol provides a method to quantify the degradation of the target protein induced by the synthesized PROTAC.[13]

Materials and Reagents:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.[13]

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.[14]

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its DC₅₀ and Dₘₐₓ values. The following table provides an illustrative example of the type of data generated for a series of PROTACs with varying linkers, targeting a hypothetical protein "Target X" for degradation via the Cereblon (CRBN) E3 ligase.[13]

PROTAC IDLinkerTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AThis compoundTarget XCRBN25>90
PROTAC-BBis-Propargyl-PEG9Target XCRBN50>85
PROTAC-CAlkyl C8Target XCRBN250~70

This data is for illustrative purposes only and will vary depending on the specific POI and E3 ligase ligands used.[13]

Conclusion

This compound is a versatile and highly effective linker for the synthesis of PROTACs. Its bifunctional nature, combined with the efficiency of the CuAAC click chemistry, facilitates a modular and rapid approach to constructing PROTAC libraries.[13] The incorporated PEG chain often imparts favorable physicochemical properties, such as enhanced solubility and cell permeability. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the rational design and synthesis of novel protein degraders using this valuable chemical tool.

References

Application Notes and Protocols for the Bioconjugation of Bis-Propargyl-PEG7 with Azide-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules.[1][2][3] This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, an extended circulation half-life, enhanced solubility, and decreased immunogenicity.[1][3][4][5][6]

Bis-Propargyl-PEG7 is a homobifunctional linker featuring two terminal alkyne groups, enabling the simultaneous conjugation of two azide-modified molecules. This application note provides a detailed protocol for the bioconjugation of this compound with azide-modified peptides via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][7][8][9] This reaction is highly efficient, specific, and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules like peptides.[3][10] The resulting 1,2,3-triazole linkage is highly stable and resistant to hydrolysis.[3]

These protocols will guide researchers through the entire workflow, from the click chemistry reaction to the purification and characterization of the final PEGylated peptide dimer.

Core Applications

  • Dimerization of Peptides: The primary application of a bis-propargyl linker is the creation of peptide dimers. Dimerization can be a crucial strategy for mimicking or blocking signal transduction processes, for example, by inducing receptor dimerization and subsequent activation or inhibition of downstream signaling pathways.

  • Prolonging Peptide Half-Life: The attachment of the PEG7 linker increases the hydrodynamic radius of the peptide, which can reduce renal clearance and extend its circulation time in vivo.[1][4]

  • Improving Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and protect them from enzymatic degradation.[1]

  • Site-Specific Modification: The use of click chemistry allows for precise, site-specific PEGylation on peptides that have been synthetically modified to contain an azide group, ensuring a homogeneous product.[1]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for the bioconjugation of an azide-modified peptide with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Azide-Modified Peptide reaction CuAAC Reaction peptide->reaction peg This compound peg->reaction reagents CuSO4, Na-Ascorbate, THPTA reagents->reaction purification Purification (RP-HPLC) reaction->purification analysis Characterization (LC-MS) purification->analysis

Figure 1: Experimental workflow for peptide bioconjugation.

The core of this bioconjugation strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Peptide-N3 Product Peptide-Triazole-PEG7-Triazole-Peptide Azide->Product Alkyne HC≡C-PEG7-C≡CH Alkyne->Product CuSO4 CuSO4 (Cu II) CuI Cu (I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product Catalysis

Figure 2: CuAAC reaction mechanism.

Quantitative Data Summary

The following table provides representative quantitative parameters for the bioconjugation process. Actual results will vary depending on the specific peptide sequence and reaction conditions.

ParameterTypical Value/RangeMethod of AnalysisReference
Reactant Concentrations
Azide-Modified Peptide1-5 mg/mL-[1]
This compound0.5 - 0.6 molar equivalents to peptide-[11]
Copper(II) Sulfate (CuSO₄)0.25 - 1 mM-[8][11]
Sodium Ascorbate2.5 - 10 mM-[10][11]
THPTA Ligand1.25 - 5 mM (5-fold excess to Cu)-[8][11]
Reaction Conditions
TemperatureRoom Temperature-[1][12]
Reaction Time1 - 4 hoursLC-MS[1][3]
pH7.4-[1][3]
Purification & Yield
Purification MethodRP-HPLC-[13]
Purity>95%Analytical RP-HPLC[14]
YieldOften >90% (reaction conversion)LC-MS[10]

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide to this compound.

Materials and Reagents:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent for linker (e.g., DMSO or DMF)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vials

  • Stir plate and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.[1]

    • Dissolve this compound in DMSO to a concentration of 10-20 mM.

    • Prepare fresh stock solutions of:

      • 20 mM CuSO₄ in deionized water.[1][10]

      • 100 mM Sodium Ascorbate in deionized water.[1][10]

      • 50 mM THPTA in deionized water.[1][10]

  • Reaction Setup:

    • In a reaction vial, combine the azide-modified peptide solution and the this compound solution. A 0.5 molar equivalent of the PEG linker to the peptide is typically recommended for dimerization.[11]

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1.25-5 mM.[8][11]

    • Add the CuSO₄ solution to a final concentration of 0.25-1 mM.[8][11]

    • Gently mix the solution. Purge the vial with nitrogen or argon gas to minimize oxidation.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-10 mM.[10][11]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[1][3]

    • The reaction progress can be monitored by LC-MS to check for the formation of the dimer and the consumption of the starting peptide.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to sequester the copper catalyst.[1]

Protocol 2: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess PEG reagent, catalyst, and other byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[13]

Materials and Reagents:

  • Crude reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the crude reaction mixture with a small amount of TFA.

    • Centrifuge the sample to remove any precipitated salts.

    • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • RP-HPLC Purification:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute the bound components using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The gradient will depend on the hydrophobicity of the peptide and the PEGylated product.

    • Monitor the elution profile at 210-220 nm.[13]

    • Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm the purity and identity of the product.

  • Lyophilization:

    • Pool the fractions containing the pure PEGylated peptide.

    • Freeze the pooled fractions and lyophilize to obtain the final product as a dry powder.

Protocol 3: Characterization of the PEGylated Peptide

Characterization is essential to confirm the successful conjugation and to determine the purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for characterizing PEGylated peptides.[15][16]

  • Procedure:

    • Dissolve a small amount of the lyophilized product in a suitable solvent.

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Elute the sample using a suitable gradient of water and acetonitrile containing a modifier like formic acid.

    • The mass spectrometer will provide the molecular weight of the eluted species, confirming the addition of the this compound linker and the formation of the peptide dimer. The deconvoluted mass spectrum should show a mass increase corresponding to the mass of the PEG linker.

  • Expected Outcome:

    • A major peak in the chromatogram corresponding to the PEGylated peptide dimer.

    • The mass spectrum of this peak should show a molecular weight consistent with the following calculation: (Molecular Weight of Peptide × 2) + Molecular Weight of this compound

The bioconjugation of azide-modified peptides with this compound via CuAAC is a robust and efficient method for creating peptide dimers with enhanced therapeutic potential. The protocols provided in this application note offer a comprehensive guide for researchers to perform this conjugation, purification, and characterization. The use of click chemistry ensures high specificity and yield, making it a valuable tool in the field of drug development and peptide engineering.

References

Application Notes and Protocols for Crosslinking with Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG7 is a homobifunctional crosslinking agent employed in bioconjugation and chemical biology.[1] It possesses two terminal propargyl groups, which are alkynes, separated by a hydrophilic seven-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent linkage of two azide-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3]

The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be advantageous for maintaining the solubility of proteins and crosslinked complexes.[1][4] This feature, combined with the bioorthogonal nature of the click chemistry reaction, makes this compound a valuable tool for a variety of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the formation of hydrogels.

This document provides detailed protocols for the use of this compound in crosslinking experiments, from the preparation of azide-modified proteins to the analysis of the crosslinked products.

Key Applications

  • Protein-Protein Interaction Studies: By covalently linking interacting proteins, this compound can "capture" transient or weak interactions, allowing for their identification and characterization through techniques such as SDS-PAGE and mass spectrometry.

  • Antibody-Drug Conjugate (ADC) Development: This crosslinker can be used to conjugate cytotoxic drugs to antibodies, creating targeted therapeutic agents. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

  • Hydrogel Formation: this compound can be used to crosslink polymers containing azide groups to form biocompatible hydrogels for applications in tissue engineering and drug delivery.

  • Biomolecule Immobilization: The crosslinker can be used to immobilize azide-modified biomolecules onto surfaces functionalized with a corresponding reactive group.

Quantitative Data Summary

The efficiency of the crosslinking reaction with this compound is dependent on several factors, including the concentration of the reactants, the molar ratio of crosslinker to the target molecule, temperature, and reaction time. The following tables provide recommended starting concentrations and molar ratios for typical crosslinking experiments. Optimization for each specific system is highly recommended.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
Azide-Modified Protein1-10 mg/mLHigher concentrations can favor intermolecular crosslinking.
This compound10- to 50-fold molar excess over proteinThe optimal ratio should be determined empirically.[4]
Copper(II) Sulfate (CuSO₄)50 µM - 250 µMHigher concentrations can increase the reaction rate but may also lead to oxidative damage.[5]
Ligand (e.g., THPTA)250 µM - 1.25 mMA 5:1 ligand-to-copper molar ratio is often recommended to protect biomolecules and enhance the reaction.[5]
Sodium Ascorbate2.5 mM - 5 mMShould be added from a freshly prepared stock solution to reduce Cu(II) to the active Cu(I) state.[5]

Table 2: Molar Ratios of this compound to Protein for Desired Outcome

Desired OutcomeMolar Ratio (Crosslinker:Protein)Degree of LabelingExpected Result
Mono-PEGylation1:1 to 5:1LowA single PEG linker attached to the protein.
Moderate Labeling5:1 to 20:1MediumMultiple PEG linkers attached to the protein.
High Labeling / Crosslinking> 20:1HighExtensive modification, suitable for inducing crosslinking.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Proteins

This protocol describes the introduction of azide groups into a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester containing an azide group.

Materials:

  • Protein of interest

  • Azido-NHS Ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 100 mM).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Azido-NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted Azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4). The azide-labeled protein is now ready for the crosslinking reaction.

Protocol 2: Crosslinking of Azide-Modified Proteins with this compound

This protocol details the copper-catalyzed click chemistry reaction to crosslink azide-modified proteins.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 10 mM EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein(s) in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add Crosslinker: Add this compound from a stock solution to the desired final concentration (e.g., 10- to 50-fold molar excess over the total protein).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add Catalyst: Add the catalyst premix to the protein-crosslinker mixture to a final copper concentration of 50-250 µM.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution. Incubate for 15 minutes at room temperature.

Protocol 3: Analysis of Crosslinked Products by SDS-PAGE

Materials:

  • Crosslinked reaction mixture

  • SDS-PAGE loading buffer (reducing and non-reducing)

  • Polyacrylamide gel and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix an aliquot of the crosslinking reaction mixture with SDS-PAGE loading buffer. For analysis of disulfide-linked complexes, a non-reducing buffer should be used.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the starting proteins and the higher molecular weight crosslinked products. Run the gel at a constant voltage.

  • Staining: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked controls.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis protein Protein of Interest azide_protein Azide-Modified Protein protein->azide_protein NHS Ester Reaction azido_nhs Azido-NHS Ester azido_nhs->azide_protein crosslinked_product Crosslinked Product azide_protein->crosslinked_product CuAAC 'Click' Reaction bis_propargyl This compound bis_propargyl->crosslinked_product cu_catalyst Cu(I) Catalyst cu_catalyst->crosslinked_product sds_page SDS-PAGE crosslinked_product->sds_page mass_spec Mass Spectrometry crosslinked_product->mass_spec

Caption: Experimental workflow for protein crosslinking with this compound.

signaling_pathway_investigation cluster_pathway Hypothetical Signaling Pathway cluster_crosslinking_application Crosslinking Application receptor Receptor protein_a Protein A receptor->protein_a Signal protein_b Protein B protein_a->protein_b azide_protein_a Azide-Modified Protein A protein_a->azide_protein_a Introduce Azide response Cellular Response protein_b->response azide_protein_b Azide-Modified Protein B protein_b->azide_protein_b Introduce Azide crosslinked_complex Crosslinked A-B Complex azide_protein_a->crosslinked_complex azide_protein_b->crosslinked_complex crosslinker This compound crosslinker->crosslinked_complex sds_page SDS-PAGE Analysis crosslinked_complex->sds_page Identify Interaction ms_analysis Mass Spec Analysis crosslinked_complex->ms_analysis Identify Interaction

Caption: Using this compound to study a signaling pathway.

logical_protocol_flow start Start prep_protein Prepare Azide-Modified Protein (Protocol 1) start->prep_protein prep_reagents Prepare Crosslinking Reagents (this compound, Catalyst) prep_protein->prep_reagents crosslink_reaction Perform Crosslinking Reaction (Protocol 2) prep_reagents->crosslink_reaction quench Quench Reaction crosslink_reaction->quench analysis Analyze Products (Protocol 3: SDS-PAGE, Mass Spec) quench->analysis end End analysis->end

Caption: Logical flow of the experimental protocols.

References

Application Notes and Protocols for the Synthesis of Polymer-Linked Multimers with Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polymer-linked multimers utilizing Bis-Propargyl-PEG7 as a key building block. The methodology centers on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2] This approach allows for the creation of well-defined polymeric structures with potential applications in drug delivery, bioconjugation, and materials science.[3][4] The inclusion of the polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility and reduce aggregation of the final multimeric product.[5][6]

Core Principles

The synthesis of polymer-linked multimers using this compound involves the reaction of the terminal alkyne groups on the PEG linker with a molecule containing at least two azide functionalities. This reaction, facilitated by a copper(I) catalyst, results in the formation of stable triazole linkages, leading to the generation of a polymer chain.[1][7][8] The degree of polymerization and the final properties of the multimer can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

The versatility of this system allows for the incorporation of various azide-containing molecules, enabling the synthesis of multimers with tailored functionalities. For instance, the use of azide-functionalized bioactive molecules can lead to the development of novel drug delivery systems.[9]

Key Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The fundamental reaction is the [3+2] cycloaddition between the terminal alkynes of this compound and the azides of a multifunctional molecule. The copper(I) catalyst is essential for accelerating the reaction and ensuring the regioselective formation of the 1,4-disubstituted triazole product.[7] A reducing agent, such as sodium ascorbate, is typically used to generate and regenerate the active Cu(I) species from a more stable Cu(II) salt like copper(II) sulfate (CuSO₄).[7][10] A chelating ligand, such as THPTA, is often included to stabilize the Cu(I) catalyst and prevent its oxidation.[1][8]

Experimental Protocols

This section details the materials and step-by-step procedures for the synthesis and purification of polymer-linked multimers.

Materials and Reagents

Table 1: List of Required Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)Purity/Grade
This compoundBroadPharmBP-22637≥95%
Azide-Functionalized Molecule (e.g., Bis-Azido-PEG3)BroadPharmBP-21841≥95%
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich451657≥99.99%
Sodium AscorbateSigma-AldrichA4034≥99%
THPTA LigandSigma-Aldrich762342≥97%
Dimethylformamide (DMF)Sigma-Aldrich227056Anhydrous, ≥99.8%
Deionized Water (ddH₂O)MilliporeMilli-Q®18.2 MΩ·cm
Size-Exclusion Chromatography (SEC) ColumnAgilent TechnologiesPLgel MIXED-C-
Dialysis TubingThermo Fisher ScientificSnakeSkin™ Dialysis Tubing3.5K MWCO
Stock Solution Preparation

It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate.

Table 2: Preparation of Stock Solutions

Stock SolutionConcentrationSolvent
This compound100 mMDMF
Azide-Functionalized Molecule100 mMDMF
Copper(II) Sulfate (CuSO₄)100 mMddH₂O
Sodium Ascorbate1 MddH₂O
THPTA Ligand50 mMddH₂O
Polymerization Protocol

This protocol describes a typical polymerization reaction. Optimization may be required depending on the specific azide-containing molecule used.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the desired volume of the this compound stock solution (1.0 equivalent).

    • Add an equimolar amount of the azide-functionalized molecule stock solution (1.0 equivalent).

    • Add DMF to achieve a final reactant concentration of approximately 10-50 mM.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[1]

  • Catalyst Premix Preparation:

    • In a separate microcentrifuge tube, combine the Copper(II) Sulfate stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is commonly used.[8]

    • Allow the mixture to incubate for a few minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 0.1-1 mM.[11]

    • Immediately add the freshly prepared sodium ascorbate stock solution. A 5- to 10-fold molar excess of sodium ascorbate relative to copper is recommended.[8]

  • Incubation:

    • Seal the reaction vial and incubate at room temperature for 12-24 hours with gentle stirring. Protect the reaction from light.[11]

Purification of the Polymer-Linked Multimer
  • Removal of Copper Catalyst:

    • After the reaction is complete, the copper catalyst can be removed by passing the reaction mixture through a column packed with copper-chelating resin or by dialysis against a buffer containing a chelating agent like EDTA.

  • Purification by Size-Exclusion Chromatography (SEC):

    • The resulting polymer-linked multimer can be purified from unreacted monomers and smaller oligomers using SEC.

    • Equilibrate the SEC column with a suitable mobile phase (e.g., DMF or an aqueous buffer).

    • Inject the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight polymer.

  • Solvent Exchange and Lyophilization:

    • If the polymer is in an organic solvent, exchange the solvent to water using dialysis.

    • Lyophilize the aqueous solution to obtain the purified polymer as a solid.

Characterization

Thorough characterization is crucial to confirm the successful synthesis and determine the properties of the polymer-linked multimer.

Table 3: Characterization Techniques

TechniquePurposeExpected Outcome
Size-Exclusion Chromatography (SEC) Determine molecular weight and polydispersity index (PDI).A shift to a higher molecular weight compared to the starting materials and a measure of the molecular weight distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the formation of the triazole ring and the polymer structure.Appearance of characteristic proton signals for the triazole ring (around 7.5-8.5 ppm) and disappearance of the alkyne proton signal.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the disappearance of the azide and alkyne functional groups.Disappearance of the characteristic azide (~2100 cm⁻¹) and alkyne C-H (~3300 cm⁻¹) stretching bands.
Mass Spectrometry (MS) Determine the mass of the resulting polymer.[12][13]Provides information on the molecular weight and distribution of the polymer chains.[12][13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions mix_reactants Mix this compound and Bis-Azide Molecule prep_reagents->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) initiate Initiate with Catalyst and Sodium Ascorbate prep_catalyst->initiate degas Degas Mixture mix_reactants->degas degas->initiate incubate Incubate (12-24h, RT) initiate->incubate remove_cu Remove Copper Catalyst incubate->remove_cu sec Purify by SEC remove_cu->sec characterize Characterize Polymer (NMR, FTIR, MS) sec->characterize G cluster_product Polymer Product A Bis-Propargyl -PEG7 Polymer ...-PEG7-[Triazole]-Molecule-[Triazole]-PEG7-... A->Polymer B Bis-Azide Molecule B->Polymer Catalyst Cu(I) / THPTA Catalyst->Polymer

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis-Propargyl-PEG7 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low yields in reactions involving Bis-Propargyl-PEG7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional linker molecule. It consists of a seven-unit polyethylene glycol (PEG) chain with a terminal propargyl group at each end. The propargyl groups contain a terminal alkyne, making them suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the efficient crosslinking of two azide-containing molecules. The PEG spacer enhances solubility and provides a flexible bridge between the conjugated molecules. Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like PROTACs.[1][2]

Q2: My synthesis of this compound resulted in a low yield. What are the common causes?

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting heptaethylene glycol (PEG7-diol) with a propargylating agent (like propargyl bromide) in the presence of a base. Low yields can often be attributed to several factors:

  • Incomplete Reaction: The PEG7-diol may not be fully deprotonated, or the reaction time might be insufficient.

  • Competing Side Reactions: The most common side reaction is the base-catalyzed elimination (E2) of the propargylating agent, which competes with the desired substitution (SN2) reaction.[3]

  • Formation of Mono-propargylated Impurity: The reaction may not proceed to completion on both ends of the PEG chain, resulting in a significant amount of mono-propargyl-PEG7-alcohol.

  • Impure Starting Materials: The presence of water in the reagents or solvent can quench the base. Impurities in the propargylating agent can also lead to side reactions.[4]

Q3: I am observing a low yield in my "click chemistry" (CuAAC) reaction using this compound. What are the likely reasons?

Low yields in CuAAC reactions are frequently encountered and can often be traced back to a few key issues:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[2][4][5]

  • Impure Reagents: Contaminants in the this compound, the azide-containing molecule, or the solvents can poison the catalyst.[4]

  • Suboptimal Stoichiometry: Incorrect ratios of the reactants, copper catalyst, ligand, or reducing agent can lead to an incomplete reaction.[4]

  • Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent system, the reaction will be inefficient.[4]

Q4: How can I minimize the formation of the mono-propargylated PEG7 impurity during synthesis?

To favor the formation of the bis-propargylated product, consider the following adjustments to your protocol:

  • Molar Ratio: Use a sufficient excess of the propargylating agent and the base to drive the reaction to completion at both ends of the PEG7-diol.

  • Reaction Time and Temperature: Increasing the reaction time or temperature (within reasonable limits to avoid degradation) can help ensure both hydroxyl groups react. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Stepwise Addition: Consider a stepwise approach where the PEG7-diol is first mono-propargylated, purified, and then subjected to a second propargylation step. While more laborious, this can provide better control over the final product distribution.

Q5: What are the best methods for purifying this compound?

Purification of PEGylated compounds can be challenging. A multi-step approach is often necessary to achieve high purity.[6]

  • Flash Column Chromatography: This is a good initial step to remove the bulk of impurities from the crude reaction mixture.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is highly effective for separating the desired bis-propargylated product from the mono-propargylated impurity and any remaining starting material due to differences in hydrophobicity. A C18 column is a common choice for this separation.[7][8]

Troubleshooting Guides

Low Yield in this compound Synthesis
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low product yield with significant unreacted PEG7-diol 1. Incomplete deprotonation of the PEG-alcohol. 2. Insufficient reaction time. 3. Water contamination in reagents or solvent.1. Use a slight excess of a strong, non-hindered base (e.g., NaH). 2. Increase the reaction time and monitor progress by TLC or LC-MS. 3. Ensure all reagents and solvents are anhydrous.[4]
Presence of a significant amount of mono-propargyl-PEG7 1. Insufficient amount of propargylating agent or base. 2. Short reaction time.1. Increase the molar equivalents of the propargylating agent and base. 2. Extend the reaction time and monitor for the disappearance of the mono-substituted intermediate.
Formation of low molecular weight impurities 1. Base-catalyzed elimination (E2) of the propargylating agent.1. Use a less sterically hindered base. 2. Maintain a lower reaction temperature. 3. Choose a polar aprotic solvent like THF or DMF.[3][4]
Difficulty in purifying the final product 1. Formation of multiple side products with similar polarities.1. Optimize the reaction conditions systematically (base, solvent, temperature) to minimize side reactions. 2. Employ high-resolution purification techniques like RP-HPLC.[7]
Low Yield in CuAAC "Click" Reaction
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive copper catalyst (oxidized to Cu(II)). 2. Oxygen contamination leading to alkyne homocoupling. 3. Impure reagents poisoning the catalyst. 4. Suboptimal solvent or temperature.1. Use a fresh source of Cu(I) or reduce Cu(II) (e.g., CuSO₄) in situ with a reducing agent like sodium ascorbate.[1] 2. Thoroughly degas all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2] 3. Confirm the purity of this compound and the azide-containing molecule. 4. Screen different solvent systems (e.g., t-BuOH/water, DMF, DMSO) and temperatures.[1]
Presence of high molecular weight side products 1. Glaser-Hay coupling (oxidative homocoupling of alkynes).1. Rigorously exclude oxygen from the reaction. 2. Increase the concentration of the reducing agent (sodium ascorbate).[2]
Incomplete reaction 1. Incorrect stoichiometry. 2. Low concentration of reactants.1. Start with a slight excess (1.1 to 1.5 equivalents) of one of the reactants. 2. Ensure the correct catalytic amount of copper sulfate (1-5 mol%) and sodium ascorbate (5-10 mol%) is used.[4] 3. Higher reactant concentrations generally lead to faster reaction rates.[2]
Product precipitation during reaction 1. The final conjugate may have different solubility characteristics than the starting materials.1. If a precipitate is observed, analyze it to confirm if it is the desired product. 2. Consider a different solvent system that can solubilize both the reactants and the product.[5]

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Heptaethylene glycol (PEG7-diol)

  • Propargyl bromide (or another suitable propargylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve heptaethylene glycol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and carefully add sodium hydride (2.2 eq) portion-wise.

  • Reaction: To the stirred suspension, add propargyl bromide (2.5 eq) dropwise at 0°C.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by RP-HPLC to yield the pure this compound.[3]

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the click reaction between this compound and an azide-containing molecule.

Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or water).

  • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

  • Prepare a 50 mM stock solution of CuSO₄ in water.

  • Prepare a 50 mM stock solution of a copper-coordinating ligand (e.g., THPTA) in water.

  • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

Reaction Setup (Final Volume: 1 mL):

  • In a microcentrifuge tube, add the following in order:

    • 500 µL of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • 100 µL of this compound stock solution (final concentration: 1 mM).

    • 240 µL of azide-containing molecule stock solution (final concentration: 2.4 mM, 2.4 equivalents).

    • 20 µL of CuSO₄ stock solution (final concentration: 1 mM).

    • 20 µL of THPTA stock solution (final concentration: 1 mM).

  • Vortex the mixture gently.

  • Add 20 µL of freshly prepared sodium ascorbate stock solution (final concentration: 2 mM).

  • Vortex the mixture again.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.[5]

Visual Troubleshooting Guides

G start Low Yield in This compound Synthesis check_sm Check Starting Materials start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn  Materials OK sol_sm Use Anhydrous Solvents & High-Purity Reagents check_sm->sol_sm Impure/Wet side_products Side Products Observed? incomplete_rxn->side_products No sol_incomplete Increase Reaction Time &/or Base Equivalents incomplete_rxn->sol_incomplete Yes elimination Elimination Products? side_products->elimination Yes sol_elimination Lower Temperature Use Less Hindered Base sol_mono Increase Propargyl Bromide Equivalents elimination->sol_elimination Yes mono_peg Mono-propargyl-PEG7? elimination->mono_peg No mono_peg->sol_mono Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G start Low Yield in CuAAC 'Click' Reaction check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Stoichiometry check_catalyst->check_reagents  System OK sol_catalyst Use Fresh Reducing Agent Degas Solutions Work Under Inert Gas check_catalyst->sol_catalyst Inactive/Oxidized check_conditions Check Reaction Conditions check_reagents->check_conditions  Reagents OK sol_reagents Verify Purity of Reagents Optimize Molar Ratios check_reagents->sol_reagents Impure/Suboptimal sol_conditions Optimize Solvent System & Temperature check_conditions->sol_conditions Suboptimal

Caption: Troubleshooting workflow for low yield in CuAAC "click" reactions.

References

Technical Support Center: Optimizing Bis-Propargyl-PEG7 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG7 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinker. It consists of a central, hydrophilic 7-unit polyethylene glycol (PEG) chain, with a terminal propargyl group (an alkyne) at each end. This structure allows it to conjugate two azide-containing molecules through a highly efficient and specific reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The resulting stable triazole linkage is a key feature of this conjugation method.[2] The PEG spacer is designed to improve the solubility and biocompatibility of the final conjugate.[1][3]

Q2: What are the essential components for a successful this compound conjugation reaction?

A successful CuAAC reaction requires several critical components:

  • Alkyne Source: this compound.

  • Azide Source: The molecule(s) to be conjugated, which must possess an azide functional group.

  • Copper(I) Catalyst: As the active catalyst, Cu(I) is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), combined with a reducing agent.[4]

  • Reducing Agent: Sodium ascorbate is most commonly used to reduce the Cu(II) precursor to the active Cu(I) state and maintain a reducing environment to prevent its oxidation.[1][4]

  • Copper-Stabilizing Ligand: A chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, accelerating the reaction rate, and minimizing the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules.[4][5]

  • Appropriate Buffer System: Non-coordinating buffers like phosphate, HEPES, or MOPS are recommended.[4] Buffers containing primary amines (e.g., Tris) should be avoided as they can interfere with the reaction.[4]

Q3: My conjugation yield is very low. What are the common causes and solutions?

Low yield is a frequent issue in CuAAC reactions. The primary causes are often related to the catalyst, reagents, or reaction conditions.

  • Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.[1][4] To prevent this, degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) and ensure your sodium ascorbate solution is freshly prepared for each experiment.[4]

  • Impure or Degraded Reagents: The purity of the this compound linker and the azide-containing molecule is critical. Verify their integrity using methods like NMR or mass spectrometry. Sodium ascorbate solutions can also degrade over time, so always use a freshly made solution.[4]

  • Suboptimal Reagent Ratios: Incorrect molar ratios of the reactants, copper, ligand, or reducing agent can significantly reduce efficiency. It's essential to optimize these concentrations for your specific system.[1]

  • Steric Hindrance: If the molecules being conjugated are large or bulky, they may physically block the azide and alkyne groups from reacting efficiently.[1][4] Using a longer PEG linker or adjusting reaction temperature and time may help overcome this.[4]

Q4: I am observing high molecular weight species and polymer formation. How can I control this?

This is a common challenge when using a bifunctional linker like this compound. The formation of high molecular weight products is typically due to intermolecular crosslinking (multiple molecules linking together) or a side reaction called Glaser-Hay coupling.

  • Intermolecular vs. Intramolecular Crosslinking: To favor the formation of a 1:1 conjugate (intramolecular crosslinking, forming a loop) over polymer chains (intermolecular crosslinking), the reaction should be performed under high dilution conditions. Lowering the concentration of your reactants can significantly reduce the likelihood of intermolecular reactions.

  • Glaser-Hay Coupling: This side reaction is an oxidative homocoupling of the terminal alkyne groups, leading to unwanted polymer formation.[1] It is primarily caused by the presence of oxygen. To minimize this, rigorously exclude oxygen from your reaction by using degassed solutions and maintaining an inert atmosphere.[1] Increasing the concentration of the sodium ascorbate reducing agent can also help maintain a reducing environment.[1]

Q5: My final conjugate is poorly soluble in aqueous buffers. What can I do?

While the PEG7 linker is intended to enhance hydrophilicity, the overall solubility of the conjugate is heavily influenced by the properties of the attached molecule(s).[6] If your conjugated molecule is highly hydrophobic, it can counteract the solubilizing effect of the PEG chain.[6]

  • Use a Co-solvent: The most common solution is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[3][6] This stock can then be added dropwise to your vigorously stirred aqueous buffer to achieve the final desired concentration.[3]

  • Adjust pH: If your conjugate contains ionizable groups like amines or carboxylic acids, its solubility will be pH-dependent. Adjusting the pH of the buffer to ensure these groups are ionized can significantly increase solubility.[6]

  • Optimize Concentration: You may be attempting to work at a concentration that exceeds the conjugate's solubility limit. Try lowering the final concentration in the aqueous buffer.[6]

Data Presentation: Optimizing Reaction Conditions

Optimizing the molar ratios and concentrations of reactants is critical for maximizing conjugation efficiency and minimizing side reactions. The following tables provide recommended starting ranges for key parameters.

Table 1: Recommended Reagent Concentration Ranges

ParameterRecommended Concentration RangeNotes
Reactant Concentration10 µM - 10 mMHigher concentrations generally lead to faster reaction rates but may increase intermolecular crosslinking.[1]
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMFor bioconjugation, 100-250 µM is often sufficient. Higher concentrations can promote side reactions and protein aggregation.[4]
Sodium Ascorbate1 mM - 25 mMShould be in molar excess (at least 5-10 fold) over the copper catalyst.[4]
Copper-Stabilizing Ligand (e.g., THPTA)4-5 times the copper concentrationA ligand-to-copper ratio of 2:1 to 5:1 is typical to ensure the catalyst remains stable and active.[4]

Table 2: General Reaction Parameters

ParameterRecommended Range/ValueNotes
Molar Ratio (Azide:this compound)2:1 to 2.2:1A slight excess of the azide molecule can help drive the reaction to completion when creating a crosslinked product. For intramolecular cyclization, a 1:1 ratio is used.
pH6.5 - 8.0The CuAAC reaction is generally robust within this pH range.[1]
TemperatureRoom Temperature (~20-25°C)Lower temperatures may be required for sensitive biomolecules but will slow the reaction rate. Higher temperatures can increase the rate but may also promote side reactions.[1][4]
Reaction Time1 - 24 hoursHighly dependent on reactant concentrations, temperature, and steric hindrance. Monitor progress via LC-MS or HPLC.[1]

Experimental Protocols

This protocol provides a general methodology for the conjugation of two azide-containing molecules using this compound. Optimization will be required for specific applications.

Materials:

  • Azide-containing molecule(s)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA Ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, degassed)

  • Anhydrous DMSO or DMF (for stock solutions)

  • Purification System (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Azide-Molecule: Prepare a stock solution of the azide-containing molecule in the reaction buffer.

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

    • Sodium Ascorbate: Crucially, prepare a fresh 100 mM stock solution in deionized water immediately before use. [4]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule(s) and this compound in the degassed reaction buffer at your desired final concentrations and molar ratios.

    • Add the THPTA ligand to the mixture. A final concentration corresponding to a 5:1 molar ratio to copper is a good starting point.

    • Add the CuSO₄ solution to the reaction mixture to achieve the desired final catalyst concentration (e.g., 250 µM).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in molar excess to the copper (e.g., 2.5 mM).

    • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time.

    • Protect the reaction from light, especially if using fluorescently-labeled molecules.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC to track the consumption of starting materials and the formation of the desired product.

    • Once the reaction is complete, purify the conjugate from excess reagents and byproducts using a suitable method like Size-Exclusion Chromatography (SEC) or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification prep_azide Prepare Azide Molecule Solution mix Combine Azide, PEG, Buffer, & THPTA prep_azide->mix prep_peg Prepare this compound Stock (in DMSO) prep_peg->mix prep_cu Prepare CuSO4 & THPTA Stocks add_cu Add CuSO4 Solution prep_cu->add_cu prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->add_cu add_cu->initiate incubate Incubate (1-4h, RT) Protect from Light initiate->incubate monitor Monitor Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for this compound conjugation.

troubleshooting_yield action_node action_node start Low Conjugation Yield? q1 Are reagents fresh & pure? start->q1 q2 Is the reaction degassed? q1->q2 Yes a1_no Verify purity (NMR, MS). Prepare fresh Na-Ascorbate. q1->a1_no No q3 Are molar ratios optimized? q2->q3 Yes a2_no Degas all buffers/solutions. Work under inert gas (Ar/N2). q2->a2_no No q4 Is steric hindrance a possibility? q3->q4 Yes a3_no Titrate Cu, Ligand, & Ascorbate concentrations. q3->a3_no No a4_yes Increase reaction time/temp. Consider a longer PEG linker. q4->a4_yes Yes end Re-run Experiment q4->end No a1_no->end a2_no->end a3_no->end a4_yes->end

Caption: Troubleshooting decision tree for low conjugation yield.

crosslinking_pathways Controlling Crosslinking Pathways A1 A P1 P A1->P1 A2 A P1->A2 P2 P P1->P2 Polymerization A3 A A3->P2 A4 A P2->A4 label_inter Favored at HIGH Concentration A5 A P3 P A5->P3 P3->P3 Cyclization A6 A P3->A6 label_intra Favored at LOW Concentration label_nodes A = Azide-Molecule P = this compound

Caption: Intermolecular vs. Intramolecular conjugation pathways.

References

Technical Support Center: Bis-Propargyl-PEG7 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing Bis-Propargyl-PEG7 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges and minimize side reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in click chemistry?

This compound is a heterobifunctional linker molecule containing two terminal alkyne (propargyl) groups connected by a seven-unit polyethylene glycol (PEG) chain.[1] Its primary application is in bioconjugation and drug development, where it serves to covalently link two azide-functionalized molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The PEG chain enhances the solubility and provides a flexible spacer to maintain the biological activity of the conjugated molecules.[1]

Q2: What are the most common side reactions observed in this compound click chemistry?

The most prevalent side reactions in CuAAC with this compound include:

  • Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne starting material to form a diyne.[2][3] This side reaction is promoted by the oxidation of the active copper(I) catalyst to copper(II).[2]

  • Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the Cu(I) catalyst and a reducing agent like sodium ascorbate can generate ROS, which can lead to oxidative damage of sensitive biomolecules, such as proteins.[2][4]

  • Side Reactions from Ascorbate Byproducts: The oxidation of sodium ascorbate, a common reducing agent in CuAAC, can produce dehydroascorbate and other reactive carbonyl compounds.[5] These byproducts can react with amino acid residues like lysine and arginine on proteins, leading to unwanted modifications and aggregation.[5]

  • Reaction with Thiols: Free thiol groups, for instance in cysteine residues of proteins, have the potential to react with the alkyne groups, resulting in off-target labeling.[2]

Q3: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and which should I choose?

The key difference is the requirement of a copper catalyst.

  • CuAAC utilizes a copper(I) catalyst for a fast and highly regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole.[3] It is known for its high efficiency.

  • SPAAC is a copper-free alternative that uses a strained cyclooctyne to react with an azide.[3] The reaction is driven by the release of ring strain. SPAAC is the preferred method for applications involving live cells or in vivo studies where the cytotoxicity of copper is a concern.[3]

Choose CuAAC for its high reaction speed and regioselectivity when copper toxicity is not a concern. Opt for SPAAC in biological systems sensitive to copper.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Copper(I) Catalyst (Oxidized to Cu(II))Ensure the use of a fresh sodium ascorbate solution.[6] Degas all solvents and solutions to remove oxygen.[6] Consider increasing the concentration of the copper-stabilizing ligand.[6]
Poor Substrate SolubilityAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reagents.[6]
Copper Sequestration by SubstrateIf you are working with biomolecules that can chelate copper, you may need to use an excess of the copper catalyst.[6]
Multiple Unexpected Products Oxidative Homocoupling of Alkyne (Glaser Coupling)Perform the reaction under strictly anaerobic conditions.[6] Increasing the concentration of a stabilizing ligand can also help minimize this side product.[6]
Reaction with ThiolsIf your sample contains proteins with free thiols, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]
High Background Signal in Negative Controls Non-specific Binding of ProbesDecrease the concentration of your azide or alkyne probe.[7] Increase the number and duration of washing steps.[7] Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers.[7]
Damage to Biomolecules (e.g., Protein Aggregation) Oxidative Damage from ROSUse a higher concentration of a sacrificial, copper-stabilizing ligand like THPTA or BTTAA.[6] Ensure thorough degassing of all solutions to remove oxygen.[6]
Ascorbate-Mediated Side ReactionsConsider adding a scavenger for reactive carbonyls, such as aminoguanidine, to the reaction mixture.[8]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol provides a general starting point for the copper-catalyzed click chemistry conjugation of a this compound linker with an azide-containing small molecule. Optimization for specific substrates is recommended.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Stock Solutions:

  • This compound: 10 mM in anhydrous DMSO.

  • Azide-containing molecule: 10 mM in anhydrous DMSO.

  • CuSO₄: 20 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • THPTA: 50 mM in deionized water.

Reaction Setup:

  • In a microcentrifuge tube, add the this compound and the azide-containing molecule to the desired molar ratio (a 1:2.2 molar ratio of bis-alkyne to azide is a common starting point).

  • Add the degassed buffer to the reaction mixture.

  • Prepare the copper/ligand complex by premixing the CuSO₄ and THPTA solutions (a 1:5 molar ratio of copper to ligand is recommended).[7]

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

Incubation:

  • Incubate the reaction mixture at room temperature for 1 to 4 hours.[9] The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

Purification:

  • Purify the conjugate using an appropriate method, such as HPLC or column chromatography, to remove excess reagents and the copper catalyst.

Key Experimental Parameters
Parameter Typical Range Notes
Azide to Alkyne Molar Ratio 1.1:1 to 2.5:1 (for each alkyne)A slight to moderate excess of the azide can help drive the reaction to completion.[9]
Copper(II) Sulfate Concentration 50 µM - 1 mMStart with a lower concentration and titrate upwards if the reaction is slow.[7]
Copper Ligand (e.g., THPTA) Concentration 250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) and protect biomolecules.[7]
Sodium Ascorbate Concentration 1 mM - 10 mMUse a freshly prepared solution. A slight excess helps to prevent the formation of oxidative homocoupling products.[10]
Reaction Buffer PBS, HEPESAvoid Tris-based buffers as the amine groups can chelate copper.[2]
Reaction pH 6.5 - 8.5Click chemistry is generally tolerant of a wide pH range.[11]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare this compound Solution mix_reagents Combine Alkyne, Azide, and Buffer prep_alkyne->mix_reagents prep_azide Prepare Azide Molecule Solution prep_azide->mix_reagents prep_cu_ligand Prepare CuSO4/Ligand Solution add_catalyst Add Cu/Ligand Complex prep_cu_ligand->add_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (HPLC/LC-MS) incubate->monitor purify Purify Conjugate monitor->purify Side_Reaction_Pathways cluster_main Desired CuAAC Reaction cluster_side Potential Side Reactions cluster_glaser Glaser Coupling cluster_ros ROS Generation Alkyne This compound Product Desired Triazole Conjugate Alkyne->Product + Azide, Cu(I) Alkyne_dimer Alkyne Homodimer (Diyne) Alkyne->Alkyne_dimer + O2, Cu(II) Azide Azide Molecule Azide->Product Cu_I Cu(I) Catalyst Cu_I->Product Cu_II Cu(II) Cu_I->Cu_II Oxidation ROS Reactive Oxygen Species (ROS) Cu_I->ROS + O2, Ascorbate Cu_II->Cu_I Reduction (Ascorbate) Cu_II->Alkyne_dimer Oxygen O2 Oxygen->Alkyne_dimer Damaged_Biomolecule Oxidized Biomolecule ROS->Damaged_Biomolecule Biomolecule Sensitive Biomolecule Biomolecule->Damaged_Biomolecule

References

Technical Support Center: Purification of Bis-Propargyl-PEG7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Bis-Propargyl-PEG7 conjugates from unreacted reagents. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The most common impurities include unreacted this compound, the unreacted molecule that was intended to be conjugated, and potential side products such as molecules conjugated at multiple sites if the target molecule has several reactive groups. If the synthesis of the this compound linker itself was not perfect, you might also have impurities like mono-propargylated PEG7 or PEG7 diol.[1][2]

Q2: Which purification method is most suitable for my this compound conjugate?

A2: The optimal purification method depends on the physicochemical properties (size, charge, hydrophobicity) of your target conjugate and the unreacted reagents.[3]

  • Size Exclusion Chromatography (SEC) is ideal for separating large conjugates (e.g., proteins, antibodies) from the smaller, unreacted this compound linker.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for purifying smaller conjugates based on differences in hydrophobicity between the conjugate and impurities.[5][6]

  • Ion Exchange Chromatography (IEX) can be used if your conjugate has a different net charge compared to the unreacted components.[]

  • Dialysis or Ultrafiltration is a simple method for removing small unreacted molecules like the PEG linker from large biomolecule conjugates.[3][7][8]

Q3: How can I monitor the purity of my conjugate during and after purification?

A3: Several analytical techniques can be employed:

  • SDS-PAGE is useful for protein conjugates, where a successful conjugation results in a band shift to a higher molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC) , particularly RP-HPLC and SEC, can be used to resolve and quantify the conjugate from impurities.[10][11]

  • Mass Spectrometry (MS) provides precise molecular weight information to confirm the identity and purity of the conjugate.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for detailed structural characterization and purity assessment of small molecule conjugates.[3][10]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Issue Potential Cause Recommended Solution(s)
Low Yield of Purified Conjugate Inefficient conjugation reaction: The starting materials may not have reacted completely.Optimize reaction conditions (e.g., molar ratio of reactants, reaction time, temperature).[12][13]
Loss of conjugate during purification: The chosen purification method may not be optimal, leading to product loss.Ensure the selected purification method is appropriate for the properties of your conjugate. For SEC, use a column with the correct molecular weight cutoff. For IEX or RP-HPLC, optimize buffer conditions and gradients.[14][15]
Co-elution of Conjugate and Unreacted Reagents Similar physicochemical properties: The conjugate and unreacted starting materials may have very similar size, charge, or hydrophobicity.Employ high-resolution chromatography techniques. For example, use a longer SEC column or a shallower gradient in RP-HPLC or IEX.[14] Consider using orthogonal purification methods (e.g., IEX followed by SEC).[14]
Presence of Multiple Conjugated Species Multiple reactive sites on the target molecule: This can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached.To achieve site-specific conjugation, consider protecting reactive groups on your target molecule that you do not want to react.[13]
Protein Aggregation During Purification Suboptimal buffer conditions: The pH or ionic strength of the purification buffers may be causing the protein conjugate to aggregate.Screen different buffer systems to find conditions that maintain the stability and solubility of your conjugate.[13]
High protein concentration: Concentrated protein solutions are more prone to aggregation.Work with lower protein concentrations during the purification process if possible.[13]

Experimental Protocols

Protocol 1: Purification of a Protein-Bis-Propargyl-PEG7 Conjugate using Size Exclusion Chromatography (SEC)

This protocol is suitable for separating a large protein conjugate from smaller unreacted this compound.

Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromatography system with a UV detector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer until a stable baseline is achieved on the UV detector.[15]

  • Sample Loading: Load the crude reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using centrifugal filtration.[15]

Protocol 2: Purification of a Small Molecule-Bis-Propargyl-PEG7 Conjugate using RP-HPLC

This protocol is designed for the purification of small molecule conjugates based on hydrophobicity.

Materials:

  • Crude conjugation reaction mixture

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.[5]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is observed.[15]

  • Gradient Elution: Inject the sample onto the column and begin a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[15]

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.[5][6]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Step cluster_analysis Analysis cluster_final Final Product Crude Crude Conjugate Mix (Conjugate, Unreacted PEG, Unreacted Molecule) Purification Primary Purification (e.g., SEC, RP-HPLC, IEX) Crude->Purification Load Sample Analysis Purity Analysis (HPLC, SDS-PAGE, MS) Purification->Analysis Collect Fractions Pure Purified Conjugate Analysis->Pure Pool Pure Fractions

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic Start Purification Issue Encountered Q1 Is the yield low? Start->Q1 S1 Optimize reaction conditions or purification method Q1->S1 Yes Q2 Are there co-eluting impurities? Q1->Q2 No End Problem Resolved S1->End S2 Use high-resolution chromatography or orthogonal methods Q2->S2 Yes Q3 Is the conjugate aggregated? Q2->Q3 No S2->End S3 Optimize buffer conditions Q3->S3 Yes Q3->End No S3->End

Caption: A logical troubleshooting guide for purification challenges.

References

Technical Support Center: Troubleshooting Protein Aggregation with Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with Bis-Propargyl-PEG7.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

Protein aggregation during labeling with this compound can stem from several factors that disrupt the stability of the protein. Key causes include:

  • Increased Surface Hydrophobicity: While the PEG7 linker is hydrophilic, the terminal propargyl groups can introduce hydrophobic character. Excessive labeling can increase the overall surface hydrophobicity of the protein, promoting self-association to minimize exposure to the aqueous environment.[1][2][3]

  • Alteration of Surface Charge: If the labeling strategy targets charged amino acid residues, such as lysine, the modification can neutralize the charge. This change in the protein's isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation, especially if the buffer pH is close to the new pI.[1][2][4]

  • Suboptimal Reaction Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[1][2] Deviations from a protein's optimal conditions can induce conformational changes and lead to aggregation.[5] High concentrations of the protein or the this compound reagent can also increase the likelihood of intermolecular interactions.[1][2][4]

  • Intermolecular Cross-linking: this compound is a bifunctional crosslinker.[6] If both propargyl groups react with different protein molecules, it can lead to the formation of protein oligomers and larger aggregates.[7]

  • Environmental and Mechanical Stress: Factors such as elevated temperatures, vigorous mixing, and multiple freeze-thaw cycles can induce partial unfolding of the protein, exposing aggregation-prone hydrophobic regions.[1][5][8]

Q2: How can I proactively prevent protein aggregation during my labeling experiment?

Preventing aggregation requires careful optimization of the reaction conditions to maintain protein stability. A systematic approach is recommended:

  • Optimize Protein Concentration: Use the lowest feasible protein concentration for the reaction to reduce the probability of intermolecular interactions.[4][9]

  • Control Molar Ratio: Employ the lowest effective molar excess of this compound. A high excess can increase the risk of over-labeling and aggregation.[1][4] Perform a titration to determine the optimal ratio that provides sufficient labeling without causing instability.

  • Buffer Screening: Each protein has an optimal pH and ionic strength for stability. It is crucial to screen a range of buffer conditions to find the most suitable one for your specific protein.[1][2] Ensure the buffer pH is not close to the protein's isoelectric point.[9]

  • Temperature Control: Lowering the incubation temperature (e.g., reacting at 4°C instead of room temperature) can slow down the kinetics of aggregation, though it may necessitate a longer reaction time.[2][4]

  • Use of Stabilizing Excipients: The addition of stabilizers to the reaction buffer can significantly enhance protein stability.[3][10] Common examples include sugars (sucrose, trehalose), polyols (glycerol), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20).[7][10]

Q3: What are some common stabilizing excipients and their recommended concentrations?

The addition of excipients to the reaction buffer can be a highly effective strategy to prevent protein aggregation. The optimal choice and concentration will be protein-dependent, so screening is recommended.

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for Sucrose; 5-20% (v/v) for GlycerolAct as protein stabilizers through preferential exclusion, increasing solvent viscosity and stabilizing protein structure.[3][10]
Amino Acids L-Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions by interacting with hydrophobic patches on the protein surface.[3][10]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Low concentrations of these non-ionic surfactants can prevent surface-induced aggregation and hydrophobic interactions.[3][7][10]
Reducing Agents TCEP (tris(2-carboxyethyl)phosphine), DTT (dithiothreitol)0.5-1 mMFor proteins with accessible cysteine residues, reducing agents can prevent the formation of intermolecular disulfide bonds.[4][9]

Troubleshooting Guide

Problem: Visible precipitation or turbidity is observed during the labeling reaction.

This indicates significant protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Protein Aggregation start Aggregation Observed step1 Step 1: Optimize Reaction Conditions - Lower protein concentration - Reduce molar excess of this compound - Decrease reaction temperature (e.g., 4°C) start->step1 step2 Step 2: Screen Buffer Composition - Vary pH (avoiding pI) - Adjust ionic strength (e.g., NaCl concentration) - Test different buffer systems (e.g., PBS, HEPES, Borate) step1->step2 If aggregation persists end_resolved Aggregation Reduced/Resolved step1->end_resolved If aggregation is reduced step3 Step 3: Add Stabilizing Excipients - Sugars/Polyols (e.g., Sucrose, Glycerol) - Amino Acids (e.g., L-Arginine) - Non-ionic surfactants (e.g., Polysorbate 20) step2->step3 If aggregation persists step2->end_resolved If aggregation is reduced step4 Step 4: Evaluate Alternative Labeling Strategies - Consider site-specific labeling if possible - Use a monofunctional propargyl-PEG reagent if cross-linking is the issue step3->step4 If aggregation persists step3->end_resolved If aggregation is reduced step4->end_resolved If aggregation is reduced end_persists Aggregation Persists step4->end_persists

Caption: A stepwise workflow for troubleshooting protein aggregation during labeling.

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions to Minimize Aggregation

This protocol outlines a method for systematically testing different reaction parameters in small-scale experiments to identify conditions that minimize aggregation.

Materials:

  • Protein stock solution (in a suitable, amine-free buffer if targeting lysines)

  • This compound stock solution (dissolved in anhydrous DMSO or DMF)

  • Reaction buffers with varying pH and ionic strengths

  • Stabilizing excipient stock solutions (e.g., L-Arginine, Sucrose)

  • Quenching solution (e.g., Tris-HCl)

  • Microcentrifuge tubes or a 96-well plate

Methodology:

  • Preparation:

    • Prepare a matrix of reaction conditions to test variables such as protein concentration, molar ratio of this compound to protein, pH, ionic strength, and the presence of stabilizers.

    • Aliquot the protein stock solution into the microcentrifuge tubes or wells of the 96-well plate.

  • Buffer Exchange (if necessary):

    • Ensure the protein is in the desired reaction buffer at the appropriate concentration. If needed, perform a buffer exchange using a desalting column.

  • Addition of Excipients (for designated samples):

    • To the appropriate tubes/wells, add the stabilizing excipients to their final desired concentrations.

  • Initiate the Reaction:

    • Add the this compound solution to each reaction at the designated molar excess. Mix gently by pipetting. Avoid vigorous vortexing.[1]

  • Incubation:

    • Incubate the reactions at the chosen temperature (e.g., 4°C or room temperature) for a set duration.

  • Visual Inspection:

    • Periodically inspect the samples for any signs of turbidity or precipitation.[4]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution.

  • Analysis of Aggregation:

    • Centrifugation: Pellet insoluble aggregates by centrifuging the samples at >14,000 x g for 10 minutes.[4] Visually inspect the size of the pellet.

    • Turbidity Measurement: Measure the absorbance of the supernatant at a wavelength between 350-600 nm to quantify turbidity.

    • Size Exclusion Chromatography (SEC): For a more detailed analysis, SEC can be used to separate and quantify monomers, dimers, and higher-order soluble aggregates.[10]

    • Dynamic Light Scattering (DLS): DLS can provide information on the average particle size and size distribution in the sample.[10]

Visualization of Aggregation Pathways

The following diagram illustrates the potential pathways leading to protein aggregation during the labeling process. Understanding these can help in devising effective prevention strategies.

G cluster_1 Potential Causes of Protein Aggregation native_protein Native Protein labeling Labeling with This compound native_protein->labeling labeled_protein Labeled Protein Monomer labeling->labeled_protein Successful Labeling unfolded_protein Partially Unfolded Protein labeling->unfolded_protein Suboptimal Conditions (pH, Temp, Conc.) crosslinked_dimer Cross-linked Dimer/Oligomer labeling->crosslinked_dimer Intermolecular Cross-linking soluble_aggregates Soluble Aggregates labeled_protein->soluble_aggregates Increased Hydrophobicity Altered Surface Charge unfolded_protein->soluble_aggregates Hydrophobic Interactions insoluble_aggregates Insoluble Aggregates (Precipitate) soluble_aggregates->insoluble_aggregates crosslinked_dimer->soluble_aggregates

Caption: Factors and pathways leading to protein aggregation during labeling.

References

Technical Support Center: Improving the Solubility of Bis-Propargyl-PEG7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG7 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is solubility a concern?

This compound is a homobifunctional crosslinker that contains a seven-unit polyethylene glycol (PEG) spacer with a propargyl group at each end.[1] The propargyl groups are reactive towards azide-containing molecules via copper-catalyzed "click chemistry," enabling the formation of stable triazole linkages.[1][2] The hydrophilic PEG spacer is incorporated to enhance the aqueous solubility of the linker and its resulting conjugates.[1][2]

However, the overall solubility of the final conjugate is significantly influenced by the properties of the molecule it is attached to.[1][3] If the conjugated molecule is large or hydrophobic, it can counteract the solubilizing effect of the PEG chain, leading to poor aqueous solubility.[1]

Q2: My this compound conjugate has poor solubility in aqueous buffers. What are the likely causes?

Several factors can contribute to the poor aqueous solubility of your conjugate:

  • Hydrophobic Nature of the Conjugated Molecule: If the molecule you have conjugated to the this compound linker is inherently hydrophobic, the short seven-unit PEG chain may not be sufficient to overcome its poor solubility.[1]

  • High Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility limit of the conjugate.[1]

  • pH of the Solution: If the conjugated molecule has ionizable groups (e.g., carboxylic acids or amines), the pH of the buffer is critical. Solubility can be significantly reduced at a pH where these groups are in their neutral, less soluble state.[1][3]

  • Aggregation: The conjugate molecules may self-associate through hydrophobic or other intermolecular interactions, leading to the formation of insoluble aggregates.[1]

Q3: What is the recommended initial step for dissolving a this compound conjugate with poor aqueous solubility?

The most effective initial approach is to use a co-solvent strategy.[1] This involves first preparing a concentrated stock solution of your conjugate in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] This concentrated stock is then added dropwise to your aqueous buffer while stirring or vortexing.[3][4] This method helps prevent the conjugate from precipitating out of solution by avoiding high local concentrations as it transitions from an organic to an aqueous environment.[1]

Q4: Can adjusting the pH of my buffer improve the solubility of my conjugate?

Yes, if your conjugated molecule contains pH-ionizable functional groups, adjusting the pH of the buffer can significantly impact solubility.[3] For molecules with acidic groups (e.g., carboxylic acids), increasing the pH will deprotonate them, making them more soluble. Conversely, for molecules with basic groups (e.g., amines), decreasing the pH will protonate them, which typically enhances solubility. It is recommended to adjust the pH of your buffer to be at least one pH unit away from the isoelectric point (pI) of the conjugated molecule.

Q5: My conjugate dissolves initially but precipitates over time or after a freeze-thaw cycle. How can I prevent this?

This issue is often due to the formation of aggregates.[1] To mitigate this, consider the following:

  • Optimize Storage Concentration: Avoid storing solutions at concentrations that are close to the solubility limit.[1]

  • Use Co-solvents for Storage: Storing stock solutions in a buffer containing a small percentage of an organic co-solvent like DMSO or glycerol can improve long-term stability.[1]

  • Incorporate Solubility-Enhancing Excipients: The addition of certain excipients can help to suppress aggregation and improve solubility.[5] Commonly used excipients include arginine (0.1-1 M), sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and non-ionic surfactants (e.g., Polysorbate 20 or 80).[5]

Troubleshooting Guide

If you are experiencing solubility issues with your this compound conjugate, the following troubleshooting workflow can help you identify and resolve the problem.

G start Start: Conjugate Precipitates in Aqueous Buffer check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity use_cosolvent Use a Co-solvent (e.g., DMSO, DMF) check_hydrophobicity->use_cosolvent Yes check_ionizable Does the conjugated molecule have ionizable groups? check_hydrophobicity->check_ionizable No use_cosolvent->check_ionizable adjust_ph Adjust Buffer pH check_ionizable->adjust_ph Yes check_concentration Is the concentration too high? check_ionizable->check_concentration No adjust_ph->check_concentration lower_concentration Lower the Final Concentration check_concentration->lower_concentration Yes add_excipients Add Solubility-Enhancing Excipients (e.g., Arginine) check_concentration->add_excipients No lower_concentration->add_excipients gentle_heating Apply Gentle Heating (30-40°C) and/or Sonication add_excipients->gentle_heating soluble Conjugate Soluble gentle_heating->soluble

A general workflow for troubleshooting solubility issues.

Data Presentation

Table 1: Qualitative Solubility of PEG Derivatives in Common Solvents

This table provides a general guide to the solubility of PEG derivatives in various solvents. The exact solubility of your this compound conjugate will depend on the properties of the conjugated molecule.

Solvent ClassSolvent NameExpected Solubility of PEG DerivativesNotes
Aqueous Water / PBSVariable; depends on the conjugateThe goal of PEGylation is to increase aqueous solubility.[5]
Polar Aprotic DMSO, DMFSolubleExcellent for preparing concentrated stock solutions.[1][3]
Alcohols Methanol, EthanolSolubleCan be used as co-solvents.[3]
Halogenated Dichloromethane (DCM)SolubleUseful for extraction and purification.[6]
Ethers Diethyl EtherInsolubleOften used for precipitation of PEGylated compounds.[7]
Hydrocarbons Hexane, TolueneInsoluble to Sparingly SolublePEG is generally insoluble in non-polar aliphatic and aromatic solvents.[7]
Table 2: Recommended Co-solvents for Improving Aqueous Solubility

When using a co-solvent, it is crucial to keep the final concentration of the organic solvent low to avoid potential interference with your experiment.[3]

Co-solventRecommended Starting % (v/v)Maximum Recommended % (v/v)Notes
DMSO1 - 5%10%A highly effective solubilizing agent.[4]
Ethanol1 - 5%15%A less harsh organic solvent, often well-tolerated in biological assays.[4]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent

This protocol describes the recommended method for dissolving a conjugate with poor aqueous solubility using a co-solvent.

Materials:

  • This compound conjugate

  • High-purity DMSO or DMF[3]

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of your this compound conjugate into a microcentrifuge tube.

    • Add a minimal volume of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL).[3]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 30-40°C may be applied if necessary.[3]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of the final aqueous buffer into a separate tube.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.[4]

    • Continue to vortex for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

G cluster_cosolvent Co-solvent (e.g., DMSO) cluster_buffer Aqueous Buffer cosolvent->buffer Reduces Polarity Of conjugate_soluble Soluble Conjugate buffer->conjugate_soluble Allows for Dispersion conjugate_hydrophobic Hydrophobic Conjugate conjugate_hydrophobic->cosolvent Dissolves in

How a co-solvent helps dissolve a conjugate in buffer.
Protocol 2: Solubility Enhancement with Gentle Heating and Sonication

For conjugates that are difficult to dissolve, gentle heating and sonication can be employed.

Materials:

  • This compound conjugate solution in aqueous buffer

  • Water bath or heat block

  • Water bath sonicator

Procedure:

  • Gentle Heating:

    • Warm the solution to 30-40°C while stirring.[3] Avoid excessive heat, as some PEG derivatives can exhibit decreased solubility at higher temperatures.[3]

  • Sonication:

    • If the conjugate does not fully dissolve with gentle heating, place the tube in a water bath sonicator.

    • Sonicate for 5-10 minute intervals, followed by vortexing.[3]

    • Repeat the heat/sonication cycle until the solution becomes clear.

Caution: Ensure that your conjugated molecule is stable at the applied temperature.

Signaling Pathways and Logical Relationships

The improvement of solubility through the use of co-solvents is a physical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship of how a co-solvent enhances the solubility of a hydrophobic conjugate in an aqueous environment.

G hydrophobic_conjugate Hydrophobic Conjugate decreased_aggregation Decreased Hydrophobic Aggregation aqueous_buffer Aqueous Buffer cosolvent Co-solvent (e.g., DMSO) reduced_polarity Reduced Polarity of the Bulk Solution cosolvent->reduced_polarity reduced_polarity->decreased_aggregation increased_solubility Increased Solubility decreased_aggregation->increased_solubility

Logical relationship of co-solvent mediated solubility enhancement.

References

Technical Support Center: Catalyst Selection and Optimization for Bis-Propargyl-PEG7 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Bis-Propargyl-PEG7.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound click chemistry reaction?

The reaction utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." The two terminal alkyne groups of the this compound linker react with molecules containing azide functional groups. This reaction is mediated by a copper(I) catalyst, resulting in the formation of stable triazole linkages. The PEG7 spacer in the linker enhances the solubility of the molecule in aqueous solutions.[1][2]

Q2: What are the critical components of the catalyst system for this reaction?

A typical catalyst system for the CuAAC reaction includes:

  • A Copper(II) Salt: Copper(II) sulfate (CuSO₄) is commonly used as the copper source.[1]

  • A Reducing Agent: Sodium ascorbate is the most common choice to reduce the Copper(II) to the active Copper(I) catalytic state.[1][3] It is crucial to use freshly prepared sodium ascorbate solutions as they can degrade over time.[4]

  • A Stabilizing Ligand: A chelating ligand is essential to stabilize the Cu(I) catalyst, enhance reaction efficiency, and prevent undesirable side reactions.[1][3]

Q3: How do I select the appropriate copper-stabilizing ligand?

The choice of ligand is critical for the success of the reaction. The table below summarizes common ligands and their recommended applications.

LigandRecommended UseKey Characteristics
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)General use, particularly in organic solvents.Highly effective in accelerating the reaction and protecting the catalyst.[1]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous reactions and bioconjugation.A water-soluble ligand that is highly efficient for reactions in aqueous buffers and helps maintain cell viability in biological applications.[1]
Other Tripodal Amines Specialized applications.Various tripodal amine ligands have been developed to fine-tune reactivity and stability based on specific experimental needs.[1][5]

Q4: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions include:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, leading to low reaction yields.[6][7] To prevent this, it is crucial to degas all solvents and work under an inert atmosphere.[7]

  • Homodimerization of Terminal Alkynes (Glaser Coupling): In the presence of oxygen and copper, terminal alkynes can couple to form diynes.[6][8] Using a stabilizing ligand and ensuring a sufficient concentration of the reducing agent can minimize this side reaction.[3]

  • PEG Aggregation: High concentrations of PEG linkers can lead to aggregation and precipitation, especially in aqueous solutions.[6] It is advisable to work with optimized concentrations of PEG reagents.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound reactions.

// Nodes Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Catalyst [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Catalyst [label="Degas solvents.\nUse fresh reducing agent.\nWork under inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Reagents [label="Are the reagents of good quality?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Reagents [label="Verify reagent purity and integrity.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Conditions [label="Are reaction conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Conditions [label="Optimize temperature, time, and concentrations.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_SideReactions [label="Are there side reactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_SideReactions [label="Ensure sufficient reducing agent.\nMinimize oxygen exposure.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Purification [label="Is purification effective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Purification [label="Use RP-HPLC, precipitation, or dialysis.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Catalyst; Q_Catalyst -> S_Catalyst [label="No"]; S_Catalyst -> Q_Reagents; Q_Catalyst -> Q_Reagents [label="Yes"]; Q_Reagents -> S_Reagents [label="No"]; S_Reagents -> Q_Conditions; Q_Reagents -> Q_Conditions [label="Yes"]; Q_Conditions -> S_Conditions [label="No"]; S_Conditions -> Q_SideReactions; Q_Conditions -> Q_SideReactions [label="Yes"]; Q_SideReactions -> S_SideReactions [label="Yes"]; S_SideReactions -> Q_Purification; Q_SideReactions -> Q_Purification [label="No"]; Q_Purification -> S_Purification [label="No"]; S_Purification -> End; Q_Purification -> End [label="Yes"]; } < Troubleshooting workflow for low product yield.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Oxidation of Cu(I) to inactive Cu(II).[6][7]Use a stabilizing ligand (e.g., THPTA, TBTA).[7] Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate).[7] Degas all solvents and buffers to remove dissolved oxygen.[7]
Inhibitory Buffer Components: Buffers containing coordinating species (e.g., Tris, some amino acids) can chelate the copper catalyst.[6]Use non-coordinating buffers such as HEPES or phosphate buffer.[8]
Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule.Verify the purity and integrity of your starting materials.
Unexpected Byproducts Alkyne Homocoupling: Formation of a diacetylene impurity due to oxidative coupling of the alkyne.[8]Maintain an inert atmosphere during the reaction.[8] Ensure an adequate concentration of the antioxidant (sodium ascorbate).[8]
Reaction Stalls or is Sluggish Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction rate.[8]Consider increasing the reaction time or temperature, but be mindful of potential degradation of reactants.[8]
Low Reactant Concentration: Very dilute reaction mixtures can lead to slow reaction kinetics.[4]If possible, increase the concentration of the reactants.
Product Purification Issues Copper Removal: Residual copper catalyst can be difficult to remove and may be toxic to biological systems.[9]Add a copper-chelating agent like EDTA after the reaction is complete.[3] Subsequent purification by dialysis or chromatography can then effectively remove the copper-chelator complex.[3]
Product Precipitation: The final PEGylated product may have different solubility characteristics and could precipitate out of solution.[8]If a precipitate forms, analyze it to confirm if it is the desired product.[8] Consider using a co-solvent like DMSO to improve solubility.[6]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the click reaction between a this compound linker and an azide-containing molecule. Optimization may be required based on the specific substrates.

Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or water).[8]

  • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.[8]

  • Prepare a 50 mM stock solution of CuSO₄ in water.[8]

  • Prepare a 250 mM stock solution of a suitable ligand (e.g., THPTA) in water.[3]

  • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[3][8]

Reaction Assembly:

  • In a clean reaction vessel, combine the this compound and the azide-containing molecule solutions. A common starting point is a 1:2.2 molar ratio of bis-propargyl linker to azide to ensure complete reaction of both alkyne groups.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 ratio of copper to ligand is often used.[10] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Reaction Conditions:

  • Incubate the reaction at room temperature for 1-4 hours.[8]

  • The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.[8]

// Nodes Prep [label="Prepare Stock Solutions\n(Linker, Azide, Catalyst, Ligand, Reductant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine this compound\nand Azide-Molecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Cu/Ligand Premix", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate with Sodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(e.g., LC-MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Quench and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Mix; Mix -> Catalyst; Catalyst -> Initiate; Initiate -> Incubate; Incubate -> Monitor; Monitor -> Purify; } < General experimental workflow for a CuAAC reaction.

Summary of Typical Reaction Parameters

The following table provides typical starting concentrations and ratios for a CuAAC reaction. These may need to be optimized for your specific system.

ReagentTypical Concentration/RatioNotes
This compound 1 mMThis is a common starting concentration.
Azide-containing molecule 2.2 mM (1.1 equivalents per alkyne)A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mol%The catalytic amount can be optimized.[7]
Ligand (e.g., THPTA) 0.5 - 5 mol% (typically 5x the copper concentration)A ligand-to-copper ratio of 5:1 is common.[10]
Sodium Ascorbate 1 - 5 mMShould be in excess relative to the copper catalyst.
Solvent Aqueous buffer (e.g., PBS, HEPES) or organic solvent (e.g., DMF, DMSO)The choice of solvent depends on the solubility of the reactants.[8]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.
Reaction Time 1 - 4 hoursReaction completion should be monitored analytically.[8]

References

Preventing hydrolysis of PEG linkers during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEG Linker Conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing the hydrolysis of PEG linkers during conjugation and subsequent applications. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the stability of your PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PEG linker instability during conjugation?

The core polyethylene glycol (PEG) chain, composed of repeating ether units, is generally stable under most biological conditions. The primary source of instability arises from the chemical linkages used to connect the PEG chain to biomolecules (e.g., proteins, antibodies) or payloads (e.g., drugs). Hydrolysis, the cleavage of a chemical bond by the addition of water, is the most common degradation pathway. The susceptibility of a linker to hydrolysis is highly dependent on its chemical nature and the experimental conditions.

Q2: Which chemical bonds in PEG linkers are most susceptible to hydrolysis?

The stability of a PEG linker is dictated by its weakest bond. Linkages can be intentionally designed to be cleavable under specific conditions or to be highly stable.

  • Highly Susceptible Linkages: Ester bonds are prone to hydrolysis under both acidic and, more significantly, basic conditions.[1][2] Hydrazone and acetal linkages are designed to be acid-labile and will cleave rapidly in acidic environments (pH < 6), such as those found in endosomes and lysosomes.[1][3]

  • Moderately Susceptible Linkages: Carbonate and carbamate bonds can also undergo hydrolysis, though often at slower rates than esters.[2]

  • Highly Stable Linkages: Amide and thioether bonds are significantly more resistant to hydrolysis across a broad pH range and are the preferred choice for applications requiring long-term stability in circulation.[1][4]

Q3: How do experimental conditions like pH and temperature affect linker hydrolysis?

Both pH and temperature are critical factors that influence the rate of hydrolysis.

  • pH: The pH of buffer solutions is a primary determinant of stability for many linkers. Ester-containing linkers degrade rapidly in basic (high pH) conditions, while acid-labile linkers like hydrazones are cleaved at acidic (low pH) conditions.[1][5] For maximum stability, the pH should be maintained within a range where the specific linker chemistry is known to be stable.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5] To minimize degradation, conjugation reactions and long-term storage should be performed at recommended, often reduced, temperatures.

Q4: Are there PEG linkers that are inherently stable and resistant to hydrolysis?

Yes. For applications demanding high stability, it is crucial to select a linker with robust, non-cleavable bond chemistry.[4] Linkers that form amide bonds (e.g., via reaction of an NHS ester with an amine) or thioether bonds (e.g., via reaction of a maleimide with a thiol) are exceptionally stable under physiological conditions and resistant to hydrolysis over a wide pH range.[1][4] The ether backbone of the PEG chain itself is also chemically robust.[1]

Troubleshooting Guide

Problem 1: My PEGylated conjugate shows unexpected cleavage or loss of payload during my experiment.

Possible CauseTroubleshooting Steps
Inappropriate Buffer pH 1. Verify Linker Chemistry: Confirm the type of linkage (e.g., ester, hydrazone, amide) from the manufacturer's specifications.[1] 2. Check Buffer pH: Measure the pH of all buffers and solutions used in your experiment and storage. 3. Adjust pH: Ensure your buffer pH is within the stable range for your linker (e.g., neutral pH 6.5-7.5 for most applications, avoiding high pH for esters or low pH for hydrazones).[4][6]
Enzymatic Cleavage 1. Identify Potential Enzymes: If working with cell lysates or serum, consider the presence of enzymes like esterases that can cleave ester bonds.[3] 2. Use Enzyme Inhibitors: If applicable, add appropriate enzyme inhibitors to your buffer system. 3. Switch to a Stable Linker: For in vivo or complex biological matrix experiments, select a non-cleavable linker such as one that forms an amide or thioether bond.
Elevated Temperature 1. Control Reaction Temperature: Perform conjugation reactions at the lowest effective temperature. 2. Ensure Proper Storage: Store the final conjugate at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize thermal degradation.[1]

Problem 2: I am observing aggregation and precipitation of my PEGylated molecule.

Possible CauseTroubleshooting Steps
Premature Linker Cleavage 1. Assess Linker Stability: Premature cleavage of the PEG linker can expose a hydrophobic drug or biomolecule, leading to aggregation.[1][7] Use analytical methods like LC-MS to check for linker cleavage.[6] 2. Select a More Stable Linker: If cleavage is confirmed, switch to a more robust linker chemistry (e.g., amide-based).
Insufficient PEGylation 1. Increase PEG Chain Length: A PEG chain that is too short may not provide an adequate hydrophilic shield.[8] Consider using a PEG linker with a higher molecular weight (e.g., PEG12, PEG24).[1] 2. Use Branched PEG Linkers: Branched PEGs can offer a more effective shield against aggregation compared to linear PEGs of the same molecular weight.[1]

Quantitative Data Summary

The stability of a PEG linker is fundamentally tied to its chemical structure. The following tables summarize the relative stability of common linkages under different pH conditions and other influencing factors.

Table 1: pH Stability of Common Linker Chemistries

Linkage TypeAcidic Conditions (pH < 6.0)Neutral Conditions (pH ~7.4)Basic Conditions (pH > 8.0)
Amide Very StableVery StableStable
Thioether Very StableVery StableVery Stable
Ester Susceptible to slow hydrolysis[1]Susceptible to slow hydrolysis[1]Rapidly hydrolyzed[1][2]
Hydrazone Rapidly hydrolyzed[3]Generally stable, can exhibit slow hydrolysisGenerally stable
Carbonate Susceptible to hydrolysisSusceptible to hydrolysisRapidly hydrolyzed[2]

Table 2: Factors Influencing Hydrolysis Rate of Susceptible Linkers

FactorEffect on Hydrolysis RateRecommendations
Temperature Increased temperature significantly accelerates hydrolysis.[5]Perform reactions and storage at the lowest practical temperature.
Buffer Composition Certain buffer species can catalyze hydrolysis.Use standard, non-catalytic buffers like phosphate-buffered saline (PBS) where possible.
Steric Hindrance Increased steric hindrance around the labile bond can slow hydrolysis.[9]Select linkers or conjugation sites that provide steric shielding for sensitive bonds.
Polymer Hydrophilicity The local environment around the bond impacts hydrolysis rates.[10]Consider the overall hydrophilicity of the conjugate design.

Experimental Protocols

Protocol 1: General Protocol for Conjugation using an Amine-Reactive NHS-Ester PEG Linker to Form a Stable Amide Bond

This protocol describes a common method for conjugating a PEG linker to a protein via a stable amide bond, minimizing the risk of hydrolysis.

  • Reagent Preparation:

    • Dissolve the protein to be conjugated in a suitable buffer with a pH of 7.2-8.0 (e.g., 1X PBS). The buffer must be free of primary amines (e.g., Tris).

    • Immediately before use, dissolve the NHS-Ester PEG linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the dissolved PEG linker to the protein solution. A typical molar ratio is 10-20 moles of PEG linker for every 1 mole of protein, but this should be optimized for the specific application.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Lower temperatures can help minimize degradation of sensitive proteins.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF). The purification buffer should be at a neutral and stable pH (e.g., PBS pH 7.4).

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and use HPLC or LC-MS to determine the degree of PEGylation.

    • Store the final conjugate in a stable buffer at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Protocol for Assessing the Hydrolytic Stability of a PEGylated Conjugate

This protocol outlines a method to determine the stability of a conjugate under different pH conditions.[6]

  • Sample Preparation:

    • Prepare three different buffer solutions, for example: pH 5.0 (acetate buffer), pH 7.4 (PBS), and pH 8.5 (borate or bicarbonate buffer).

    • Dilute the purified PEGylated conjugate into each of the three buffers to a final concentration of 1-10 µM.

  • Incubation:

    • Divide each solution into multiple aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate all samples at a controlled temperature, typically 37°C, to simulate physiological conditions.[6]

  • Time-Point Quenching and Analysis:

    • At each designated time point, take one aliquot from each pH condition and stop the degradation reaction by adding a quenching solution (e.g., 1% formic acid) and/or freezing it immediately at -80°C.

    • Analyze the samples using an appropriate method such as RP-HPLC or LC-MS to quantify the percentage of intact conjugate remaining relative to the t=0 sample.

  • Data Interpretation:

    • Plot the percentage of intact conjugate versus time for each pH condition to determine the rate of hydrolysis. This allows for a quantitative comparison of stability.

Visualizations

LinkerSelectionWorkflow start Start: Define Application Requirements stability Is long-term in vivo stability critical? start->stability stable_linker Choose a Non-Cleavable Linker: - Amide (e.g., NHS Ester chemistry) - Thioether (e.g., Maleimide chemistry) stability->stable_linker Yes cleavable Is controlled release of payload required? stability->cleavable No conjugate Proceed with Conjugation stable_linker->conjugate acid_release Is release desired in acidic compartments (endosomes/lysosomes)? cleavable->acid_release Yes other_cleavable Consider other cleavable options (e.g., disulfide for reducing environments) cleavable->other_cleavable No acid_linker Choose an Acid-Labile Linker: - Hydrazone - Acetal acid_release->acid_linker Yes enzyme_release Is release dependent on specific enzymes? acid_release->enzyme_release No acid_linker->conjugate enzyme_linker Choose an Enzyme-Cleavable Linker: - Peptide Linker (e.g., Val-Cit) enzyme_release->enzyme_linker Yes enzyme_release->other_cleavable No enzyme_linker->conjugate other_cleavable->conjugate

Caption: Decision workflow for selecting a PEG linker based on stability requirements.

HydrolysisMechanisms cluster_ester Ester Linkage (Hydrolysis-Susceptible) cluster_amide Amide Linkage (Hydrolysis-Resistant) ester_start Biomolecule-C(=O)O-PEG ester_h2o + H₂O (Base-catalyzed) ester_start->ester_h2o ester_end Biomolecule-COOH + HO-PEG ester_h2o->ester_end amide_start Biomolecule-C(=O)NH-PEG amide_h2o + H₂O (Very slow hydrolysis) amide_start->amide_h2o amide_end Stable Bond amide_h2o->amide_end

Caption: Comparison of hydrolysis for a susceptible ester vs. a stable amide linkage.

StabilityWorkflow start Prepare Purified PEG-Conjugate prep_buffers Prepare Buffers at Target pH Values (e.g., pH 5.0, 7.4, 8.5) start->prep_buffers incubate Incubate Conjugate in Each Buffer at 37°C prep_buffers->incubate timepoint Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) incubate->timepoint quench Quench Reaction & Store Samples (e.g., add acid and freeze) timepoint->quench analyze Analyze Samples by LC-MS or HPLC to Quantify Intact Conjugate quench->analyze plot Plot % Intact Conjugate vs. Time to Determine Hydrolysis Rate analyze->plot

Caption: Experimental workflow for assessing the hydrolytic stability of a conjugate.

References

Technical Support Center: Synthesis and Purification of Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the characterization and removal of impurities from Bis-Propargyl-PEG7 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Williamson ether synthesis, can lead to several impurities. The most common include unreacted heptaethylene glycol (PEG7-diol), the mono-propargylated PEG7 intermediate, and residual propargylating agents like propargyl bromide.[1] Additionally, side reactions can generate byproducts.[1]

Q2: How can I monitor the progress of the this compound synthesis?

A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] TLC is a rapid and straightforward method to visualize the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, allowing for the identification of the desired product and any impurities by their mass-to-charge ratio.

Q3: What are the recommended methods for purifying crude this compound?

A3: A multi-step purification approach is often the most effective strategy.[1] An initial purification can be performed using flash column chromatography on silica gel to remove the bulk of impurities.[1] For achieving high purity, suitable for sensitive applications, a final polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[1]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any structural isomers.[4] Mass Spectrometry (MS) is used to verify the molecular weight of the product.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction due to insufficient base or reaction time.Ensure anhydrous reaction conditions as water can quench the base. Use a slight excess of a strong, non-hindered base like sodium hydride. Increase the reaction time and monitor progress by TLC or LC-MS.
Competing elimination (E2) side reaction of the propargyl halide.Maintain a lower reaction temperature to favor the desired SN2 reaction over elimination. Choose a polar aprotic solvent such as THF or DMF.
Presence of significant mono-propargylated PEG7 impurity Insufficient amount of propargylating agent or base.Use a molar excess of the propargylating agent (e.g., 2.2-2.5 equivalents) and the base relative to the heptaethylene glycol.
Product is difficult to purify by column chromatography Co-elution of the desired product with the mono-propargylated impurity due to similar polarities.Optimize the solvent system for flash chromatography by testing different gradient profiles of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). For very high purity, preparative RP-HPLC is recommended.
Broad or tailing peaks in HPLC analysis Secondary interactions between the PEG chain and the stationary phase.Use a high-purity, end-capped C18 column. Add a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions and improve peak shape.

Quantitative Data Presentation

The following tables provide representative data on the purity of this compound before and after purification. Actual results may vary depending on specific experimental conditions.

Table 1: Typical Impurity Profile of Crude this compound from Synthesis

Compound Retention Time (min) Area % (Crude)
Heptaethylene Glycol (PEG7-diol)8.515.2
Mono-propargyl-PEG710.225.8
This compound 12.1 55.3
Other Impuritiesvarious3.7

Table 2: Purity of this compound After Purification

Purification Method Typical Purity Achieved (%) Key Impurities Removed
Flash Column Chromatography>95%Bulk of unreacted starting materials and mono-propargylated intermediate.
Preparative RP-HPLC>98%Closely related impurities and structural isomers.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Heptaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C.

  • Add propargyl bromide (2.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in 100% hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

  • Collect fractions and monitor by TLC.

  • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • System: RP-HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient is 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Expected signals for this compound include peaks around 4.2 ppm (propargylic protons, -O-CH₂-C≡CH), 3.6 ppm (PEG backbone protons, -O-CH₂-CH₂-O-), and 2.4 ppm (acetylenic proton, -C≡CH).

  • ¹³C NMR: Expected signals will confirm the carbon backbone of the molecule.

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive ion mode.

  • Analysis: Confirm the molecular weight of the product. Common adducts to look for are [M+H]⁺ and [M+Na]⁺.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Heptaethylene Glycol + Propargyl Bromide reaction Williamson Ether Synthesis (NaH, THF) start->reaction crude Crude this compound reaction->crude flash Flash Column Chromatography crude->flash hplc Preparative RP-HPLC (Optional) flash->hplc final_product Pure this compound hplc->final_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) final_product->analysis

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment sample Crude or Purified Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms hplc_data Purity Assessment (Peak Integration) hplc->hplc_data nmr_data Structural Confirmation (Chemical Shifts) nmr->nmr_data ms_data Molecular Weight Verification (Mass Spectrum) ms->ms_data pass Product Meets Specifications hplc_data->pass fail Further Purification Needed hplc_data->fail nmr_data->pass ms_data->pass

Caption: Workflow for the characterization and purity analysis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity Issue? incomplete_rxn Check for Incomplete Reaction (TLC/LC-MS) start->incomplete_rxn Yield identify_impurities Identify Impurities (LC-MS, NMR) start->identify_impurities Purity side_reaction Consider Side Reactions (e.g., Elimination) incomplete_rxn->side_reaction increase_reagents Increase Base/Alkylating Agent incomplete_rxn->increase_reagents extend_time Extend Reaction Time incomplete_rxn->extend_time lower_temp Lower Reaction Temperature side_reaction->lower_temp optimize_purification Optimize Purification Protocol identify_impurities->optimize_purification optimize_gradient Optimize Chromatography Gradient optimize_purification->optimize_gradient prep_hplc Use Preparative HPLC optimize_purification->prep_hplc

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Confirming Bis-Propargyl-PEG7 Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in creating novel therapeutics, diagnostics, and advanced biomaterials. Bis-Propargyl-PEG7, a homobifunctional linker featuring two terminal alkyne groups, is instrumental in "click chemistry" applications for crosslinking molecules or creating complex architectures.[1] Rigorous analytical validation is paramount to confirm covalent bond formation, assess purity, and characterize the final conjugate.

This guide provides an objective comparison of the primary analytical techniques used to validate this compound conjugation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their needs.

Performance Comparison of Analytical Validation Methods

The choice of analytical technique depends on the specific information required, such as precise mass determination, detailed structural information, or quantitative purity assessment.[2] Each method offers distinct advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular Weight ConfirmationStructural Confirmation & QuantificationPurity & QuantificationFunctional Group Identification
Key Advantage High sensitivity and mass accuracy, confirming covalent attachment.[3]Provides detailed atomic-level structural information and connectivity.[4]Robust separation and quantification of conjugate from reactants.[]Fast, simple, and confirms the presence of the PEG backbone.[6]
Typical Sample Amount Picomole to FemtomoleNanomole to MicromoleNanomole to MicromoleMicrogram to Milligram
Throughput HighLow to MediumHighHigh
Quantitative Capability Semi-quantitative to quantitative (with standards)Highly quantitative (with internal standards).[7]Highly quantitative (with standards).[]Primarily qualitative; semi-quantitative possible.
Structural Detail Limited to fragmentation patterns and mass shifts.High (atomic-level connectivity).[8]Low (inferred from retention time).Low (functional groups only).

Mass Spectrometry (MS) for High-Confidence Confirmation

Mass spectrometry is a powerful tool for unequivocally confirming the covalent attachment of the this compound linker by providing a precise measurement of the resulting conjugate's molecular weight.[2] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[1]

Expected Mass Shift Data

The primary confirmation of conjugation is the increase in mass corresponding to the addition of the this compound moiety.

ComponentFormulaMolecular Weight (Da)Expected Observation
This compoundC₁₈H₃₀O₇374.43N/A
Reactant A (Example: Azide-X)VariesMₐMass of Reactant A
Reactant B (Example: Azide-Y)VariesMₑMass of Reactant B
Crosslinked Conjugate (A + Linker + B) VariesMₐ + Mₑ + 374.43The theoretical mass of the final crosslinked product.
Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation : Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[1]

  • Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass analysis.[1]

  • Infusion : Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[8]

  • Acquisition : Acquire data in positive ion mode, as the ether oxygens in the PEG chain can be readily protonated. Scan a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis : Deconvolute the resulting charge state envelope to determine the average molecular weight of the intact conjugate. Compare the experimental mass to the theoretical mass. A successful conjugation is confirmed if the experimental mass matches the theoretical mass of the conjugate.[9]

Workflow for Mass Spectrometry Validation

cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis prep1 Purify Conjugate (e.g., Dialysis, SEC) prep2 Dissolve in ACN/H₂O + 0.1% FA prep1->prep2 acq1 Infuse into ESI-TOF MS prep2->acq1 acq2 Acquire Spectrum (Positive Ion Mode) acq1->acq2 an1 Deconvolute Spectrum acq2->an1 an2 Compare Experimental MW to Theoretical MW an1->an2 an3 Result: Conjugation Confirmed an2->an3

Workflow for MS confirmation of conjugation.

Nuclear Magnetic Resonance (NMR) for Structural Verification

¹H NMR spectroscopy is the most powerful technique for providing unambiguous structural confirmation of the conjugate.[8] It allows for the direct observation of protons on the this compound linker and the molecules it connects, confirming not only the presence of the linker but also its points of attachment through changes in chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsThis compound (ppm)Conjugated Product (via Click Reaction) (ppm)Justification
Alkynyl H (-C≡C-H )~2.4 (t)Signal DisappearsThe alkyne proton is consumed in the triazole ring formation.[1]
Propargylic CH₂ (-O-CH₂-C≡CH)~4.2 (d)Shifts to ~5.2 (s) (as part of triazole ring system)Significant downfield shift due to the formation of the electron-withdrawing triazole ring.
PEG Backbone (-O-CH₂-CH₂-O-)~3.6-3.7 (m)~3.6-3.7 (m)The core PEG signals remain largely unchanged, confirming the integrity of the spacer.[10]
New Triazole H N/A~7.5-8.0 (s)Appearance of a new singlet in the aromatic region is a definitive sign of a successful click reaction.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified and lyophilized conjugate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[7][8]

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the PEG and terminal group protons.[8]

  • Acquisition : Acquire a standard ¹H NMR spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).[1]

  • Data Analysis : Integrate the proton signals. The disappearance of the terminal alkyne proton at ~2.4 ppm and the appearance of a new triazole proton signal are key indicators of successful conjugation. The ratio of integrals between the PEG backbone protons and protons on the conjugated molecules can be used to determine the degree of substitution.[11]

Logical Flow for NMR-Based Structural Validation

cluster_analysis Spectral Analysis start Purified Conjugate prep Dissolve in Deuterated Solvent (e.g., CDCl₃) start->prep acq Acquire ¹H NMR Spectrum (≥400 MHz) prep->acq an1 Identify disappearance of alkyne proton signal (~2.4 ppm) acq->an1 an2 Identify appearance of new triazole proton signal (~7.5-8.0 ppm) acq->an2 an3 Integrate PEG backbone vs. substrate signals acq->an3 report Result: Structure & Stoichiometry Confirmed an2->report

Process for NMR structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is an essential technique for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.[1] Depending on the nature of the conjugate, either Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) chromatography can be employed.

  • Size-Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius. The larger conjugated product will elute earlier than the smaller, unconjugated reactants.[12]

  • Reversed-Phase HPLC (RP-HPLC) : Separates molecules based on hydrophobicity. PEGylation typically alters the polarity of a molecule, leading to a shift in retention time.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation : Prepare the sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Instrumentation : Use an HPLC system equipped with a C18 column and a suitable detector. Since PEG lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is often preferred over a UV detector.[][13]

  • Chromatographic Conditions :

    • Mobile Phase A : Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

    • Mobile Phase B : Acetonitrile + 0.1% TFA or FA

    • Gradient : A linear gradient from low %B to high %B over 20-30 minutes.

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 20 µL

  • Data Analysis : Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main conjugate peak area relative to the total area of all peaks. The disappearance of reactant peaks and the appearance of a new product peak confirm the reaction's progression.[8]

Experimental Workflow for HPLC Purity Assessment

cluster_hplc HPLC Analysis cluster_data Data Processing input Reaction Mixture or Purified Sample setup Setup RP-HPLC System (C18 Column, Gradient Elution) input->setup inject Inject Sample setup->inject detect Detect with ELSD, CAD, or MS inject->detect chrom Generate Chromatogram detect->chrom integrate Identify & Integrate Peaks (Reactants vs. Product) chrom->integrate calc Calculate Purity and Conversion Percentage integrate->calc output Result: Purity & Conversion Data calc->output

Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, straightforward method used to confirm the presence of the PEG backbone in the final conjugate by identifying its characteristic functional groups. While not as detailed as NMR or MS, it serves as an excellent initial screening technique.

The most prominent and analytically valuable band for PEG is the strong C-O-C (ether) stretching vibration, which appears around 1100 cm⁻¹.[6][14]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation : If the sample is solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A few micrograms of the dried, purified conjugate are placed on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Acquisition : Collect the spectrum, typically over a range of 4000–500 cm⁻¹, averaging 16-32 scans to obtain a high-quality spectrum.[15]

  • Data Analysis : Analyze the resulting spectrum for key vibrational bands. Confirmation of conjugation involves observing the strong C-O-C stretch from the PEG linker alongside the characteristic peaks of the conjugated molecule(s), and the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) from the propargyl group.

Key Vibrational Frequencies
Functional GroupWavenumber (cm⁻¹)Expected Observation in Conjugate
Alkyne C-H Stretch ~3300Disappears after click reaction
PEG C-O-C Stretch ~1100 (very strong) Present and prominent
CH₂ Stretch ~2870Present
Substrate-Specific Peaks VariesPresent (e.g., Amide I/II for proteins)

References

A Comparative Guide to Bis-Propargyl-PEG7 and Other Length PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical design parameter in the creation of novel therapeutics and diagnostics. The length of the PEG chain significantly influences the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective, data-driven comparison of Bis-Propargyl-PEG7 against other PEG linkers of varying lengths to inform rational design and optimization in various applications.

Bis-propargyl-PEG linkers are homobifunctional reagents featuring terminal alkyne groups, making them ideal for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This highly efficient and specific conjugation method allows for the stable linkage of two azide-containing molecules.[1] The PEG spacer itself enhances the hydrophilicity of the resulting conjugate, which can be crucial for improving solubility and pharmacokinetic properties.[1]

The choice of PEG linker length represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[2][3] Longer PEG chains generally increase the hydrodynamic size of the bioconjugate, leading to reduced renal clearance and a prolonged circulation half-life.[3][4] This "stealth" effect can also shield the bioconjugate from proteolytic degradation and reduce immunogenicity.[5] However, excessively long linkers might introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target or reducing its biological potency.[5] Conversely, shorter PEG linkers may minimize steric hindrance but offer fewer of the stability and solubility benefits.[5]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data synthesized from multiple studies. It is important to note that the specific effects of PEG linker length can be context-dependent, varying with the antibody, payload, and target.[2]

Table 1: Impact of PEG Linker Length on Physicochemical and Pharmacokinetic Properties

PropertyShort PEG Linkers (e.g., PEG1-PEG4)Medium PEG Linkers (e.g., this compound)Long PEG Linkers (e.g., PEG12-PEG24, >2kDa)Key Findings & References
Hydrophilicity/Solubility Moderate improvementGood improvementSignificant improvementLonger PEG chains increase the hydration shell, enhancing the solubility of hydrophobic payloads and reducing aggregation.[6][7]
Plasma Half-Life (t½) ShorterModerateLongerIncreasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate. Longer PEG chains (e.g., 4 kDa and 10 kDa) significantly improve the half-life of affibody-drug conjugates.[3][8]
Plasma Clearance HigherModerateLowerLonger PEG linkers increase the hydrodynamic radius, leading to reduced renal clearance.[3][4]
Aggregation Higher propensity with hydrophobic payloadsReduced propensitySignificantly reduced propensityThe hydrophilic nature of PEG shields hydrophobic payloads, preventing aggregation.[6]

Table 2: Impact of PEG Linker Length on Biological Performance

Performance MetricShort PEG Linkers (e.g., PEG1-PEG4)Medium PEG Linkers (e.g., this compound)Long PEG Linkers (e.g., PEG12-PEG24, >2kDa)Key Findings & References
In Vitro Potency (IC50) Generally higher potencyBalanced potencyCan be lower due to steric hindranceLonger PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding or internalization.[2][8]
In Vivo Efficacy LowerOften enhancedGenerally higherImproved pharmacokinetics with longer linkers often leads to greater tumor accumulation and superior in vivo anti-tumor efficacy.[2][3]
Tumor Exposure LowerModerateHigherADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[3]
Steric Hindrance MinimalModerateCan be significantThe length of the PEG chain can physically block the interaction of the bioconjugate with its target.[5][9]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate key concepts and workflows relevant to the evaluation of bioconjugates with different PEG linker lengths.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate (ADC).

experimental_workflow start Synthesize Bioconjugates (e.g., ADCs with Bis-Propargyl-PEGn) physchem Physicochemical Characterization (Solubility, Aggregation) start->physchem invitro In Vitro Evaluation (Cytotoxicity, Binding Affinity) physchem->invitro pk_pd Pharmacokinetic (PK) Studies (Half-life, Clearance) invitro->pk_pd invivo In Vivo Efficacy Studies (Tumor Growth Inhibition) pk_pd->invivo analysis Data Analysis & Optimal Linker Selection invivo->analysis

General experimental workflow for comparing bioconjugates.

linker_tradeoffs cluster_short Shorter PEG Linkers cluster_long Longer PEG Linkers short_pros Pros: - Higher In Vitro Potency - Less Steric Hindrance short_cons Cons: - Lower Solubility - Faster Clearance - Potential for Aggregation long_pros Pros: - Improved Solubility - Longer Half-life - Reduced Aggregation long_cons Cons: - Potential for Lower In Vitro Potency - Increased Steric Hindrance

Trade-offs associated with PEG linker length.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized molecule to a biomolecule using a Bis-Propargyl-PEG linker.

Materials:

  • Azide-functionalized molecule (e.g., protein, peptide, or payload)

  • Bis-Propargyl-PEG linker (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule, Bis-Propargyl-PEG linker, CuSO₄, THPTA, and sodium ascorbate in appropriate solvents.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-containing molecule and the Bis-Propargyl-PEG linker in the desired molar ratio in the degassed reaction buffer.[10]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.[11]

  • Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or SDS-PAGE.[12]

  • Purification: Purify the resulting bioconjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted reagents.[10]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[2]

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Incubate for a period of 72-96 hours.[2]

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[13]

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[13]

Protocol 3: Pharmacokinetic (PK) Study in Animal Models

This experiment evaluates the in vivo stability and clearance of the bioconjugate.

Materials:

  • Healthy animal model (e.g., mice or rats)

  • Bioconjugates with varying PEG linker lengths

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administration: Administer the bioconjugates to the animals, typically via intravenous injection.[8]

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood samples to obtain plasma and quantify the concentration of the bioconjugate using a validated analytical method.

  • Data Analysis: Plot the plasma concentration over time and calculate key pharmacokinetic parameters such as half-life (t½) and clearance.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate. As demonstrated by the compiled data, there is no universally optimal PEG linker length. A this compound linker often provides a favorable balance between the hydrophilicity and steric hindrance, making it a suitable choice for many applications.[6][9] However, the optimal length is highly context-dependent. Longer PEG chains can enhance pharmacokinetic properties and in vivo efficacy but may also reduce in vitro potency due to steric hindrance.[3] Conversely, shorter linkers may lead to better in vitro potency but at the cost of reduced stability and faster clearance.[5] Therefore, a systematic evaluation of a range of linker lengths is essential for the rational design of effective and safe bioconjugate therapeutics.

References

Comparison of Crosslinking Chemistries for Biomolecule Conjugation: Alternatives to Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, proteomics, and advanced biological research, the ability to efficiently and specifically link biomolecules is crucial. Bis-Propargyl-PEG7, a homobifunctional crosslinker, is a valuable tool that utilizes "click chemistry" for this purpose. Its two terminal propargyl groups react with azide-functionalized molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while the PEG7 spacer enhances solubility.[1][2] However, a variety of alternative crosslinking strategies exist, each with unique advantages in terms of reactivity, specificity, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Homobifunctional Crosslinker Alternatives

Homobifunctional crosslinkers possess two identical reactive groups and are used to link similar functional groups on biomolecules.[3][4]

1. Amine-Reactive Crosslinkers (NHS Esters):

N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive crosslinkers due to the abundance of primary amines (from lysine residues and N-termini) on the surface of most proteins.[4][5] They react with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[4]

  • Advantages: High reactivity and selectivity for amine groups.[5]

  • Disadvantages: Susceptible to hydrolysis in aqueous solutions, which can reduce reaction efficiency.[5][6] They can also have side reactions with tyrosine, serine, and threonine residues.[7]

2. Sulfhydryl-Reactive Crosslinkers (Maleimides):

Maleimide-based crosslinkers target the thiol groups of cysteine residues, which are less abundant than lysine, allowing for more specific conjugation.[4][] The maleimide group reacts selectively with free thiols at a pH below 7.5 to form a stable thioether bond.[][9]

  • Advantages: High selectivity for sulfhydryl groups, leading to site-specific labeling.[] The resulting thioether bond is very stable under physiological conditions.[]

  • Disadvantages: The maleimide group can undergo hydrolysis, especially at higher pH.[10] Some cyclooctynes used in copper-free click chemistry may also react with thiols.[11]

3. Advanced Maleimide Crosslinkers (Diiodomaleimides):

To overcome the hydrolytic instability of traditional maleimides, next-generation maleimide crosslinkers like diiodomaleimides have been developed. These have been shown to offer rapid bioconjugation with reduced hydrolysis, enabling the crosslinking of even sterically hindered systems.[10][12]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential reactions and more controlled conjugation.[13] A common example is SMCC (and its PEGylated versions like SM(PEG)n), which contains both an NHS ester and a maleimide group, enabling the linking of an amine on one biomolecule to a sulfhydryl on another.[14]

Click Chemistry Alternatives

Click chemistry encompasses a class of reactions that are rapid, selective, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[15]

1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

A significant alternative to the copper-catalyzed reaction of this compound is SPAAC. This method utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a cytotoxic copper catalyst.[11][16]

  • Advantages: High biocompatibility, making it suitable for in vivo applications.[11]

  • Disadvantages: Can be slower than CuAAC, and DBCO reagents can be more expensive.[11] The hydrophobic nature of the DBCO group should also be considered.[16]

2. Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition:

IEDDA reactions between tetrazines and strained alkenes (like trans-cyclooctene, TCO) exhibit the fastest kinetics among known click chemistry reactions, with rate constants up to 10^6 M⁻¹s⁻¹.[17] This allows for rapid conjugation even at low concentrations.

Quantitative Data Comparison
Crosslinker TypeReactive GroupsTarget ResiduesKey AdvantagesKey DisadvantagesReaction Yield
Bis-Propargyl-PEG (CuAAC) AlkyneAzide (modified)High yield, fast kinetics[11][15]Requires cytotoxic copper catalyst[11]>95%[15]
NHS Ester-PEG NHS EsterPrimary Amines (Lys, N-terminus)Readily available targets[4]Susceptible to hydrolysis, potential side reactions[5][7]Variable, lower than click chemistry[15]
Maleimide-PEG MaleimideSulfhydryls (Cys)Site-specific conjugation[]Maleimide hydrolysis, especially at higher pH[10]High with sufficient thiols
DBCO-PEG (SPAAC) Strained AlkyneAzide (modified)Copper-free, high biocompatibility[11]Slower than CuAAC, more expensive reagents[11]High
Tetrazine-PEG (IEDDA) TetrazineStrained Alkene (modified)Extremely fast kinetics[17]Requires modification with specific dienophilesHigh

Experimental Protocols

General Protocol for Protein Crosslinking with NHS-Ester PEG Linkers

This protocol describes a general procedure for crosslinking proteins containing primary amines using a homobifunctional NHS-ester PEG linker.[18]

Materials:

  • Protein of interest

  • NHS-PEGn-NHS linker

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample can be analyzed by SDS-PAGE, mass spectrometry, or other relevant methods.[19]

General Protocol for Protein Crosslinking with Maleimide-PEG Linkers

This protocol outlines a general procedure for crosslinking proteins with sulfhydryl groups using a homobifunctional maleimide-PEG linker.[18]

Materials:

  • Protein of interest

  • Maleimide-PEGn-Maleimide linker

  • Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP), if necessary

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein(s) in the degassed, thiol-free buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEGn-Maleimide linker in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Analysis: Analyze the crosslinked products using appropriate techniques.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating an alkyne-modified protein with an azide-containing molecule.[20]

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Prepare stock solutions of the alkyne-modified protein and the azide-containing molecule in the reaction buffer.

  • Catalyst Preparation: Prepare a fresh stock solution of the copper catalyst by mixing CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation: Add the azide-containing molecule and the copper catalyst solution to the alkyne-modified protein. The final copper concentration is typically 50-250 µM. Initiate the reaction by adding a freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess reagents.

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biomolecule Biomolecule (Protein, Antibody, etc.) Mix Mix & Incubate (Controlled pH, Temp) Biomolecule->Mix Crosslinker Crosslinker Stock (e.g., this compound) Crosslinker->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: A generalized experimental workflow for crosslinking biomolecules.

Signaling_Pathway_Crosslinking cluster_cell Cellular Environment Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Interaction Crosslinked_Complex Crosslinked Complex (Protein A-B) Downstream Downstream Signaling ProteinB->Downstream Signal Transduction Crosslinker Crosslinker (e.g., NHS-Ester) Crosslinker->Crosslinked_Complex Covalent Bond Formation

References

Mass Spectrometry Analysis of Bis-Propargyl-PEG7 Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and the development of protein-based therapeutics, the precise labeling and subsequent analysis of proteins are critical. Bis-Propargyl-PEG7 is a bifunctional labeling reagent that facilitates the investigation of protein interactions and modifications through a "click" chemistry approach. This guide provides an objective comparison of its performance in mass spectrometry analysis against other common protein labeling alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent is a crucial step in experimental design, directly influencing the efficiency of protein modification, the types of interactions that can be captured, and the complexity of data analysis in mass spectrometry. This compound, with its two propargyl groups and a hydrophilic 7-unit polyethylene glycol (PEG) spacer, offers a distinct set of properties. It enables the crosslinking of azide-modified proteins via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1]

Here, we compare this compound with two classes of commonly used amine-reactive crosslinkers: traditional homobifunctional N-hydroxysuccinimide (NHS) esters and MS-cleavable crosslinkers.

Table 1: Comparison of this compound with Alternative Crosslinking Reagents

FeatureThis compoundTraditional NHS Esters (e.g., DSS, BS3)MS-Cleavable Reagents (e.g., DSSO)
Reactive Group Propargyl (for Click Chemistry)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Azide-modified residuesPrimary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm PEGylated, hydrophilicAlkane chain, hydrophobic (DSS) or sulfonated for water solubility (BS3)Contains a sulfoxide group, MS-cleavable
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Amine-reactive crosslinkingAmine-reactive crosslinking
Labeling Efficiency High (>90% for CuAAC reaction)[2]Moderate to High (dependent on conditions)[3]High (dependent on conditions)
Solubility High in aqueous buffersLow (DSS) to High (BS3) in aqueous buffers[4]Moderate aqueous solubility[5]
Cell Permeability Dependent on the azide modification methodPermeable (DSS), Impermeable (BS3)[5]Permeable
MS Fragmentation Non-cleavable spacerNon-cleavable spacerMS-cleavable spacer
Data Analysis Identification of crosslinked peptides with a specific mass shiftComplex spectra requiring specialized software to identify peptide pairsSimplified data analysis due to characteristic fragment ions

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of protein labeling reagents and subsequent mass spectrometry analysis.

Protocol 1: Labeling of Proteins with this compound

This protocol involves a two-step process: the introduction of azide groups onto the target proteins, followed by the click chemistry reaction with this compound.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS ester (for introducing azide groups)[1]

  • Bis-propargyl-PEG1 (as a representative bis-propargyl linker)[1]

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column

Procedure:

  • Preparation of Azide-Modified Proteins:

    • To the protein solution, add a 20-fold molar excess of Azido-PEG4-NHS ester dissolved in anhydrous DMSO.[1]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]

    • Remove excess, unreacted labeling reagent using a desalting column.[1]

  • Click Chemistry Crosslinking:

    • Combine the azide-modified protein(s) in a reaction tube.

    • Add Bis-propargyl-PEG1 to a final concentration that is in 20-fold molar excess relative to the total protein concentration.[1]

    • Prepare a fresh catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio.[1]

    • Add the catalyst premix to the protein-linker mixture to a final copper concentration of 1 mM.[1]

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[1]

    • Incubate at room temperature for 2-4 hours.[1]

    • The reaction can be quenched by adding EDTA to a final concentration of 10 mM.[1]

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Sample Azide_Modification Azide Modification (e.g., with Azido-NHS ester) Protein->Azide_Modification Azide_Protein Azide-Modified Protein Azide_Modification->Azide_Protein Click_Reaction Click Reaction with This compound Azide_Protein->Click_Reaction Labeled_Protein Labeled Protein Complex Click_Reaction->Labeled_Protein Digestion Denaturation, Reduction, Alkylation & Tryptic Digestion Labeled_Protein->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MSMS->Data_Analysis

Caption: A generalized workflow for the mass spectrometry analysis of proteins labeled with this compound.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers.[6][7] Mass spectrometry-based proteomics is a powerful tool to study the protein-protein interactions within this pathway.[8][9]

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, highlighting key protein interactions.

References

NMR spectroscopy for structural verification of Bis-Propargyl-PEG7 products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), the unambiguous structural verification of linkers is of paramount importance. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Bis-Propargyl-PEG7, a homobifunctional linker, and discusses alternative analytical methods. The symmetrical nature of this compound, featuring two terminal alkyne functionalities for "click" chemistry separated by a seven-unit polyethylene glycol (PEG) spacer, requires precise analytical confirmation.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural verification of organic molecules like this compound. By providing detailed information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, this non-destructive technique allows for the definitive confirmation of the propargyl end-groups and the PEG backbone.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including other propargylated PEG derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal reference like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

AssignmentFunctional GroupPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Methylene Protons-O-CH₂ -C≡CH~4.20d4H
Methylene Protons-O-CH₂ -CH₂-O-~3.70 - 3.60m24H
Methylene Protons-O-CH₂-CH₂ -O-~3.60m4H
Acetylenic Proton-C≡CH ~2.45t2H

d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

AssignmentFunctional GroupPredicted Chemical Shift (δ) ppm
Acetylenic Carbon-C ≡CH~79.9
Acetylenic Carbon-C≡C H~74.8
Methylene Carbon-O-CH₂ -CH₂-O-~70.5
Methylene Carbon-O-CH₂-CH₂ -O-~69.2
Propargylic Methylene Carbon-O-CH₂ -C≡CH~58.6

Comparison with Alternative Analytical Methods

While NMR spectroscopy provides the most detailed structural information, other techniques can offer complementary data, particularly concerning purity and molecular weight.

Table 3: Performance Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Spectroscopy Detailed structural confirmation, verification of functional groups, chemical purity.Non-destructive, provides unambiguous structural data, quantitative.[1]Lower sensitivity compared to MS, can be complex for large polymers.[1]
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities.High sensitivity, provides exact mass, can be coupled with chromatography (LC-MS).[1]Does not provide detailed structural information on its own, ionization can be challenging for polymers.[1]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.High resolution, quantitative, well-established for purity analysis.[1]Does not provide structural information, requires reference standards for identification.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Fast, simple sample preparation, provides a molecular "fingerprint".[1]Provides limited structural detail, not ideal for complex mixtures.[1]

Experimental Protocols

A standardized and detailed protocol is crucial for obtaining high-quality, reproducible NMR data for the structural verification of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound product into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). PEG compounds can be hygroscopic, so handling in a dry environment is recommended.[1]

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

  • NMR Spectrometer Setup:

    • Utilize a 400 MHz or higher field NMR spectrometer.[1]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire ¹H and ¹³C spectra at a constant temperature, typically 25 °C (298 K).[1]

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

    • Compare the observed chemical shifts, integrations, and multiplicities with the predicted values to confirm the structure of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and structural verification of this compound, with a focus on the role of NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_verification Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (LC-MS) interpretation Spectral Interpretation & Signal Assignment nmr->interpretation hplc HPLC Analysis ms->interpretation hplc->interpretation confirmation Structure & Purity Confirmed interpretation->confirmation

Workflow for the structural verification of this compound.

References

A Head-to-Head Comparison of Bis-Propargyl-PEG7 and NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a linker is critical to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutic development. This guide provides an objective, data-driven comparison of two distinct and widely used linker chemistries: the bio-orthogonal click chemistry enabled by Bis-Propargyl-PEG7 and the amine-reactive chemistry of N-Hydroxysuccinimide (NHS) esters.

This comparison will delve into their respective reaction mechanisms, stability, specificity, and ideal use cases, supported by experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.

Chemical Properties and Reaction Mechanisms

This compound: A Homobifunctional Click Chemistry Linker

This compound is a homobifunctional crosslinker featuring two terminal propargyl groups (alkynes) separated by a hydrophilic seven-unit polyethylene glycol (PEG) spacer.[1] The propargyl groups are key for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction forms a highly stable triazole linkage with a molecule containing an azide group.[3] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.

The reaction mechanism for this compound involves the formation of a stable triazole ring between the terminal alkyne of the linker and an azide-functionalized molecule, catalyzed by a copper(I) source.

G cluster_0 This compound cluster_1 Azide-Functionalized Biomolecule cluster_2 Stable Triazole Linkage Propargyl_PEG7 HC≡C-(CH₂)₂-O-(CH₂CH₂O)₇-(CH₂)₂-C≡CH Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Propargyl_PEG7->Catalyst Azide_Biomolecule N₃-Biomolecule Azide_Biomolecule->Catalyst Triazole_Linkage Biomolecule-Triazole-PEG7-Triazole-Biomolecule Catalyst->Triazole_Linkage Click Reaction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

NHS Ester Linkers: Amine-Reactive Conjugation

N-Hydroxysuccinimide (NHS) esters are widely used amine-reactive linkers that covalently attach to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[4][5] This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6] The reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[7] A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH and can reduce conjugation efficiency.[8][9]

The mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond.

G cluster_0 NHS Ester Linker cluster_1 Biomolecule with Primary Amine cluster_2 Stable Amide Bond cluster_3 Byproduct NHS_Ester R-C(=O)O-NHS Reaction_Conditions pH 7.2 - 8.5 NHS_Ester->Reaction_Conditions Amine_Biomolecule H₂N-Biomolecule Amine_Biomolecule->Reaction_Conditions Amide_Bond R-C(=O)NH-Biomolecule Reaction_Conditions->Amide_Bond Acylation NHS_Byproduct N-Hydroxysuccinimide Reaction_Conditions->NHS_Byproduct

Reaction of an NHS ester with a primary amine on a biomolecule.

Head-to-Head Comparison

The choice between this compound and NHS ester linkers depends on the specific requirements of the application. The following table summarizes their key characteristics to aid in this decision.

FeatureThis compound (Click Chemistry)NHS Ester Linkers (Amine Reactive)
Reactive Group Propargyl (Alkyne)N-Hydroxysuccinimide Ester
Target Azide-functionalized moleculesPrimary amines (e.g., lysine residues, N-terminus)[4]
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Acyl Substitution
Specificity High: Bio-orthogonal reaction with azidesModerate: Reacts with available primary amines
Reaction pH Typically performed under mild, near-neutral pH conditionsOptimal at pH 7.2-8.5[7]
Stability Propargyl group is highly stableNHS ester is susceptible to hydrolysis, especially at higher pH[8][9]
Byproducts Minimal, non-interfering byproductsN-hydroxysuccinimide[6]
Workflow Often a two-step process: introduction of azide/alkyne, then click reactionTypically a one-step conjugation
Homogeneity Can produce highly homogeneous conjugatesCan result in heterogeneous products with varying degrees of labeling
Biocompatibility Copper catalyst can be toxic to cells, though copper-free click chemistry is an alternativeGenerally well-tolerated in biological systems

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for using NHS ester linkers and a two-step approach for this compound.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[4]

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF[10]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the conjugation buffer to the desired concentration.

  • Prepare NHS Ester Solution: Immediately before use, prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution.[4] Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.[4] If using a light-sensitive label, protect the reaction from light.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4] Incubate for 15-30 minutes at room temperature.[4]

  • Purification: Purify the conjugate from excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.[4]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.[11]

Protocol 2: Two-Step Bioconjugation Using a Propargyl Linker and Click Chemistry

This protocol outlines a general procedure for conjugating two biomolecules using a propargyl linker and click chemistry. This example assumes one biomolecule is functionalized with an azide and the other will be functionalized with a propargyl group.

Part A: Functionalization with Propargyl Group (using a Propargyl-PEG-NHS Ester)

Materials:

  • Biomolecule with a primary amine (e.g., protein) in an amine-free buffer (pH 7.2-8.5)

  • Propargyl-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching and purification reagents as in Protocol 1

Procedure:

  • Follow steps 1-5 from Protocol 1 to conjugate the Propargyl-PEG-NHS ester to the primary amines of the first biomolecule. This results in a propargyl-functionalized biomolecule.

Part B: Click Chemistry Reaction

Materials:

  • Propargyl-functionalized biomolecule (from Part A)

  • Azide-functionalized biomolecule

  • Reaction Buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)[2]

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)[2]

  • Optional: Copper ligand (e.g., THPTA)

Procedure:

  • Prepare Reactants: Dissolve the propargyl-functionalized biomolecule and the azide-functionalized biomolecule in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the two biomolecule solutions. A 1.5 to 5-fold molar excess of one biomolecule over the other is typically recommended.[2]

  • Initiate Click Reaction: Add the copper(II) sulfate solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.[2] If using a ligand, it should be added before the copper and ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[2] The reaction progress can be monitored by methods such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reactants, and any byproducts using an appropriate chromatography method.

Conclusion

Both this compound and NHS ester linkers are powerful tools in the bioconjugation toolbox, each with a distinct set of advantages and disadvantages. NHS esters offer a straightforward, one-step method for conjugating to readily available primary amines on proteins, making them a popular choice for many applications. However, their reactivity is pH-dependent, and they are prone to hydrolysis, which can lead to lower efficiency and product heterogeneity.

In contrast, the propargyl groups of this compound enable highly specific and efficient bio-orthogonal click chemistry. This approach provides greater control over the conjugation site, leading to more homogeneous products with a stable triazole linkage. While this often requires a multi-step process to introduce the corresponding azide functionality and involves a copper catalyst that may be a concern for in vivo applications, the high reliability and specificity of click chemistry make it an excellent choice for creating well-defined and robust bioconjugates.

Ultimately, the decision between these two linker chemistries should be guided by the specific goals of the research or drug development project, considering factors such as the nature of the biomolecules, the desired level of control over the conjugation, and the intended application of the final product.

References

Unrivaled Stability: Evaluating the Triazole Linkage from Bis-Propargyl-PEG7 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates is a critical parameter influencing therapeutic efficacy and safety. The 1,2,3-triazole linkage, forged via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a cornerstone in the synthesis of complex biomolecules. This guide provides an in-depth evaluation of the stability of the triazole linkage derived from Bis-Propargyl-PEG7, comparing its performance against other common linkages and offering detailed experimental protocols for stability assessment.

The 1,2,3-triazole ring is renowned for its exceptional chemical robustness.[1] Formed from the reaction of an alkyne (such as the propargyl groups on this compound) and an azide, this heterocyclic moiety is highly resistant to a wide range of physiological and chemical conditions.[1] Its aromatic nature contributes to its remarkable stability, making it an ideal and reliable linker for applications demanding long-term integrity in complex biological environments.[1] Unlike many other linkages, the triazole is generally not susceptible to cleavage by hydrolysis under acidic or basic conditions, enzymatic degradation, or redox reactions.[1]

Comparative Stability of Bioconjugation Linkages

The choice of a chemical linker is dictated by the specific application and the desired stability profile. While some applications may require a cleavable linker for targeted payload release, many others, such as the development of stable antibody-drug conjugates (ADCs) or long-circulating PEGylated proteins, demand a highly stable and non-cleavable bond. The triazole linkage excels in the latter category.

Below is a summary of quantitative data comparing the stability of various linker types. It is important to note that direct comparisons between studies can be challenging due to variations in the specific molecules conjugated, experimental conditions, and analytical methods used.

Linker TypeSub-Type / ExampleStability in Serum/PlasmaStability to Hydrolysis (pH 7.4)Stability to Reducing Agents (e.g., DTT, TCEP)Key Characteristics & Notes
1,2,3-Triazole (from Azide-Alkyne Cycloaddition)Highly StableHighly StableHighly StableGenerally considered one of the most stable bioorthogonal linkages, resistant to enzymatic degradation.[1]
Amide (e.g., from NHS ester reaction)Generally StableHighly StableHighly StableSusceptible to cleavage by specific proteases, a key difference from triazoles.[1]
Ester Prone to Hydrolysis; Rapidly Cleaved by EsterasesProne to HydrolysisStableOften used in prodrug strategies where controlled release is desired.[1]
Disulfide Cleaved by Thiols (e.g., Glutathione)Stable at Neutral pHReadily CleavedCommonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[1]
Thioether (from Maleimide)Moderate to HighStableStableCan undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like albumin.[2] Next-generation maleimides show improved stability.
Oxime Generally StableModerately StableStableStability can be pH-dependent.[1]
Hydrazone pH-dependent stability; Half-life of ~2 days in human and mouse plasma.[3]Hydrolyzes at acidic pHStableDesigned for acid-triggered cleavage in endosomes/lysosomes.
Peptide Val-Cit-PABCHigh stability in human plasma (t1/2 ~230 days); Lower stability in mouse plasma (t1/2 ~80 hours).[3]StableStableCleaved by specific lysosomal proteases like Cathepsin B.[3]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of the linkage in aqueous solutions at different pH values.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.[1]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.[1]

  • Immediately quench the reaction by adding the quenching solution.[1]

  • Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.[1]

  • The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound.[1]

Protocol 2: Plasma/Serum Stability Assay

Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing enzymes and other proteins.

Materials:

  • Bioconjugate of interest

  • Fresh or cryopreserved human or mouse plasma/serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate the bioconjugate in plasma or serum at a final concentration of, for example, 100 µg/mL at 37°C.[4]

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the incubation mixture.[4]

  • Immediately process the aliquots to stop any further reactions, for example, by freezing at -80°C.[4]

  • Thaw the samples on ice and precipitate the proteins by adding 3 volumes of ice-cold protein precipitation solution.[1]

  • Vortex the samples and incubate at -20°C for at least 30 minutes.[1]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact bioconjugate.[1]

  • Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour sample.[1]

Protocol 3: Stability to Reducing Agents

Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.

Materials:

  • Bioconjugate of interest

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC or LC-MS/MS system

Procedure:

  • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).

  • Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.

  • Incubate the mixture at 37°C.

  • At specified time points, withdraw aliquots and analyze by HPLC or LC-MS/MS to quantify the amount of intact bioconjugate.

Visualizing Experimental Workflows

To further clarify the processes involved in assessing linker stability, the following diagrams illustrate the experimental workflows.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Bioconjugate Stock Solution prep_buffers Prepare Buffers (pH 5.0, 7.4, 9.0) incubate Incubate at 37°C prep_buffers->incubate Dilute Stock into Buffers sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48, 72h) incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Calculate Degradation Half-Life (t½) hplc->data

Caption: Workflow for Hydrolytic Stability Assessment.

G cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis incubate Incubate Bioconjugate in Plasma/Serum at 37°C sampling Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) incubate->sampling precipitate Protein Precipitation (Ice-cold Acetonitrile) sampling->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Intact Bioconjugate lcms->quantify

References

A Comparative Guide to Site-Specific Protein Labeling: Evaluating Bis-Propargyl-PEG7 and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of molecules to specific protein sites is a cornerstone of modern biological research. Site-specific labeling enables a vast array of applications, from visualizing protein trafficking and creating antibody-drug conjugates (ADCs) to studying protein-protein interactions. This guide provides an objective comparison of protein labeling using Bis-Propargyl-PEG7, a homobifunctional crosslinker, with prominent alternative methods. Performance is evaluated based on efficiency, kinetics, and biocompatibility, supported by experimental data and detailed protocols.

This compound is a polyethylene glycol (PEG) linker with two terminal alkyne groups. It is primarily used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1] This allows for the covalent crosslinking of two molecules that have been functionalized with azides.[1] The PEG7 spacer enhances solubility and provides spatial separation between the conjugated molecules. While effective, the choice of labeling strategy is dictated by the specific experimental context, and several powerful alternatives exist.

Performance Comparison of Protein Labeling Methodologies

The selection of a protein labeling strategy hinges on a trade-off between reaction speed, efficiency, biocompatibility, and the nature of the protein modification required. The following table summarizes key quantitative and qualitative parameters for this compound-mediated CuAAC and its primary alternatives.

FeatureCuAAC (using this compound)SPAAC (e.g., with DBCO)HaloTag / SNAP-tagSortase-Mediated Ligation (SML)
Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[2]Catalyst-free reaction between a strained cyclooctyne and an azide.[2]Covalent bond formation between an engineered protein tag and a specific synthetic ligand.[3]Enzymatic reaction creating a native peptide bond between a recognition motif (LPXTG) and an N-terminal glycine nucleophile.[4]
Typical Efficiency / Yield High, often >80-90% under optimized conditions.[5]High, can achieve near-quantitative yields but may be slightly lower than CuAAC.[6]Very high, often >95% due to enzymatic specificity.Variable, can be >90% but is limited by reaction equilibrium; strategies exist to drive the reaction forward.[7][8]
Reaction Kinetics (Second-order rate constants) Very Fast (10² - 10³ M⁻¹s⁻¹).[6]Fast (10⁻³ to 1 M⁻¹s⁻¹), depends heavily on the cyclooctyne used.[6]Fast, with some modern tags achieving nearly diffusion-limited rates.[3]Slower, typically requires longer incubation times (hours).[9]
Biocompatibility Limited for live-cell applications due to copper catalyst cytotoxicity.[6][10]Excellent; widely used for in vivo and live-cell labeling.[6]Excellent; tags are genetically encoded and ligands are added exogenously.[11]Excellent; enzymatic reaction occurs under physiological conditions.[12]
Key Advantages Extremely fast kinetics, high yields, low cost of terminal alkynes.[6]No catalyst required, high biocompatibility, high specificity.[6]Genetic encoding ensures site-specificity, high signal-to-noise ratio, orthogonal labeling possible (SNAP/CLIP).[13][14]Forms a native peptide bond, highly specific, can ligate large proteins and small molecules.[8]
Key Disadvantages Copper toxicity limits in vivo use.[10]Slower than CuAAC, strained alkyne reagents can be expensive and may have side reactions with thiols.[6][15]Requires genetic modification to introduce a large tag (19-33 kDa), which may affect protein function.[3][14]Requires genetic modification, reaction reversibility can limit yield, requires specific terminal sequences.[7][12]

Visualizing the Workflows

The general processes for chemical and enzymatic labeling methods involve distinct steps, from protein preparation to the final covalent modification.

G cluster_0 Chemical Labeling Workflow (CuAAC/SPAAC) cluster_1 Enzymatic Labeling Workflow (Halo/SNAP/Sortase) P1 Protein Expression (with non-canonical amino acid containing azide) P2 Protein Purification P1->P2 P3 Bioorthogonal Ligation (Add this compound + Cu(I) catalyst OR DBCO-reagent) P2->P3 P4 Purification of Labeled Protein P3->P4 P5 Final Labeled Product P4->P5 E1 Clone & Express Protein-Tag Fusion E2 Protein Purification E1->E2 E3 Labeling Reaction (Add specific ligand OR Sortase + nucleophile) E2->E3 E4 Purification of Labeled Protein E3->E4 E5 Final Labeled Product E4->E5

Caption: Comparative workflows for chemical vs. enzymatic protein labeling.

The chemical principles underlying the bioorthogonal reactions mediated by this compound (CuAAC) and a common alternative like a DBCO-containing linker (SPAAC) highlight the key difference in their activation mechanisms.

G cluster_c CuAAC Reaction cluster_s SPAAC Reaction ProteinA_N3 Protein A-N3 Catalyst Cu(I) Catalyst ProteinA_N3->Catalyst ProteinB_N3 Protein B-N3 ProteinB_N3->Catalyst Linker This compound Linker->Catalyst Product_C Protein A - [Triazole-PEG7-Triazole] - Protein B Catalyst->Product_C ProteinC_N3 Protein C-N3 Product_S Protein C - [Triazole-PEG-X] ProteinC_N3->Product_S Catalyst-Free DBCO_Linker DBCO-PEG-X DBCO_Linker->Product_S Catalyst-Free

Caption: Reaction schemes for CuAAC (left) and SPAAC (right).

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein crosslinking using this compound and for labeling via two common alternatives.

Protocol 1: Protein Crosslinking via CuAAC with this compound

This protocol describes the crosslinking of two unique azide-modified proteins (Protein A-N₃ and Protein B-N₃).

Materials:

  • Azide-modified proteins (Protein A-N₃, Protein B-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • Reaction Buffer (e.g., PBS, pH 7.4).

Methodology:

  • In a microcentrifuge tube, combine Protein A-N₃ and Protein B-N₃ to a final concentration of 1 mg/mL each in the reaction buffer.[1]

  • Add this compound to the protein mixture to a final concentration that is in 10- to 20-fold molar excess relative to the total protein concentration.[1]

  • Prepare the copper catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the protein-linker mixture to a final copper concentration of 1 mM.[1]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[1]

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Analyze the formation of the crosslinked product by SDS-PAGE, where the product will appear at a higher molecular weight than the individual starting proteins.[5]

  • Purify the crosslinked product using size-exclusion or affinity chromatography.

Protocol 2: Site-Specific Labeling using the HaloTag System

This protocol outlines the labeling of a HaloTag-fusion protein expressed in mammalian cells with a fluorescent chloroalkane (CA) ligand.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein, seeded on glass-bottom dishes.

  • HaloTag ligand (e.g., Janelia Fluor® dye or TMR) stock solution (1-10 mM in DMSO).

  • Opti-MEM or other serum-free medium.

  • Complete cell culture medium.

  • PBS (pH 7.4).

Methodology:

  • Prepare the labeling solution by diluting the HaloTag ligand stock solution in pre-warmed Opti-MEM to the desired final concentration (typically 0.5-5 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the labeling solution and wash the cells three times with pre-warmed, complete culture medium, incubating for 5 minutes during each wash to allow unbound ligand to diffuse out.

  • Replace the wash medium with fresh, pre-warmed culture medium.

  • The cells are now ready for imaging via fluorescence microscopy. Successful labeling results in a fluorescent signal localized to the protein of interest.[3][13]

Protocol 3: Sortase-Mediated Ligation (SML)

This protocol describes the ligation of a protein containing a C-terminal LPXTG motif to a small molecule or peptide functionalized with an N-terminal oligoglycine nucleophile (e.g., GGG-Fluorophore).

Materials:

  • Substrate Protein with a C-terminal LPXTG recognition motif (e.g., Protein-LPETGG).

  • Nucleophile with an N-terminal glycine (e.g., GGG-Fluorophore).

  • Recombinant Sortase A enzyme (SrtA).

  • Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

Methodology:

  • In a microcentrifuge tube, combine the substrate protein (final concentration ~50 µM) and the oligoglycine nucleophile. To drive the reaction forward, the nucleophile is often added in molar excess (e.g., 5- to 20-fold).[12]

  • Add Sortase A to a final concentration of 5-10 µM.

  • Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 2-8 hours.[9] The reaction progress can be monitored over time.

  • To improve ligation efficiency and prevent the reverse reaction, some protocols utilize "metal-assisted SML" where an additive like Ni²⁺ is included to sequester the cleaved GGH fragment.[4][7]

  • Stop the reaction, for example, by adding EDTA if using a His-tagged Sortase A and subsequently removing it with Ni-NTA resin.

  • Analyze the reaction products by SDS-PAGE and/or mass spectrometry to confirm the formation of the desired ligated product.[9]

  • Purify the final ligated protein from the unreacted components and Sortase A.

Conclusion

The choice between this compound-mediated CuAAC and alternative labeling strategies is highly application-dependent. CuAAC offers unparalleled speed and efficiency for in vitro applications where biocompatibility is not a primary concern, making it ideal for creating protein conjugates and crosslinked complexes.[6] For studies within living systems, the catalyst-free nature of SPAAC provides exceptional biocompatibility, albeit at the cost of slower kinetics.[6]

Enzymatic methods like HaloTag, SNAP-tag, and Sortase-mediated ligation offer superior site-specificity dictated by genetic encoding. HaloTag and SNAP-tag are exceptionally efficient for cellular imaging, providing a high signal-to-noise ratio.[11][13] In contrast, Sortase-mediated ligation is unique in its ability to form a native peptide bond, making it a powerful tool for protein engineering and the synthesis of complex bioconjugates.[8] By carefully considering the quantitative data and experimental demands, researchers can select the optimal method to advance their scientific objectives.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like Bis-Propargyl-PEG7 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a bifunctional crosslinker containing two terminal propargyl groups. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2] For spills, absorb the material with an inert absorbent like vermiculite or sand, collect it into a sealed container, and dispose of it as hazardous waste.[1][4]

Key Safety and Handling Data for Structurally Related Compounds:

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Propargyl-PEG7-NHS ester[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.Propargyl-PEG7-NHS ester[1]
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give CPR. Skin Contact: Rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water.Propargyl-PEG7-NHS ester[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable national, regional, and local regulations. The following procedure outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.[2]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • All waste containing this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][4][5]

2. Waste Collection and Containerization:

  • Solid Waste: Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag.[1] Place this within a designated solid hazardous waste container. Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container.[1][5]

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated hazardous liquid waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be securely sealed.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[4] List all other components of the waste mixture with their approximate concentrations.[4]

3. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

  • Containers must be kept securely capped except when adding waste.[1]

  • The storage area should be well-ventilated and under the direct supervision of laboratory personnel.[1]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.[4][5]

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program, which utilizes a licensed waste disposal contractor.[1]

  • Never dispose of this chemical down the drain or in regular trash.[1][3] While polyethylene glycol (PEG) itself is biodegradable, the presence of propargyl groups necessitates proper chemical waste disposal procedures.[1]

Diagram: this compound Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Storage & Disposal Start This compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Streams PPE->Segregate Solid_Waste Solid Waste (Unused product, contaminated labware) in Designated Solid Waste Container Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing this compound) in Designated Liquid Waste Container Segregate->Liquid_Waste Label Clearly Label Containers 'Hazardous Waste: this compound' Solid_Waste->Label Liquid_Waste->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Disposal by Licensed Contractor EHS->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bis-Propargyl-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Bis-Propargyl-PEG7 is limited, the presence of propargyl groups suggests potential reactivity.[1] Based on analogous compounds, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield worn over safety glasses.[1]Protects against chemical splashes and airborne particles.[1][2]
Skin Protection Chemical-resistant lab coat or apron.[1]Prevents skin contact with the chemical.[2]
Hand Protection Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving.[1]Protects hands from direct contact.[1]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][3]Minimizes inhalation of dust or vapors.[2] A NIOSH-approved respirator may be necessary if aerosols are generated.[2]
Footwear Closed-toe shoes.[1]Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

A. Receiving and Storage

  • Inspection : Upon receipt, verify that the product name and specifications on the label match the order.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The recommended storage temperature is -20°C.[4]

B. Preparation and Use

  • Work Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Temperature Equilibration : Before opening, allow the container to reach room temperature to prevent moisture condensation.[2]

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[3]

  • Dissolving : Add the solid to the solvent slowly.[3]

C. Spill Management

  • Evacuation : In the event of a significant spill, evacuate the immediate area.[3]

  • Ventilation : Ensure the area is well-ventilated.[3]

  • Containment : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3][4]

  • Cleanup : Wear appropriate PPE before cleaning up a spill. Carefully scoop the absorbed material into a designated waste container.[2][3]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

A. Waste Collection

  • Contaminated Disposables : Items such as pipette tips, gloves, and weighing paper that have come into contact with the chemical should be placed in a designated solid hazardous waste container.[1]

  • Liquid Waste : Solutions of this compound in organic solvents should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.[1] Do not pour down the drain.[5]

  • Labeling : Ensure all waste containers are clearly labeled with the contents.[6]

B. Decontamination of Labware

  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough washing with soap and water.[1][3]

C. Final Disposal

  • Dispose of all waste containing this compound through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] While polyethylene glycol itself is not typically classified as hazardous waste, if it is mixed with hazardous materials, the entire mixture must be treated as such.[5][6]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Decontaminate Decontaminate Glassware Experiment->Decontaminate Spill Spill Experiment->Spill Dispose Dispose via EHS SolidWaste->Dispose LiquidWaste->Dispose Decontaminate->Dispose Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->SolidWaste

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-Propargyl-PEG7
Reactant of Route 2
Reactant of Route 2
Bis-Propargyl-PEG7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.